CC-90005
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1799574-70-1 |
|---|---|
Molecular Formula |
C21H27F2N7O2 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methylamino]-4-[[(1R,4S)-4-hydroxy-3,3-dimethylcyclohexyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H27F2N7O2/c1-20(2)6-15(4-5-16(20)31)29-17-13(7-24)9-26-19(30-17)27-10-14-8-25-12-28-18(14)32-11-21(3,22)23/h8-9,12,15-16,31H,4-6,10-11H2,1-3H3,(H2,26,27,29,30)/t15-,16+/m1/s1 |
InChI Key |
FMKGJQHNYMWDFJ-CVEARBPZSA-N |
Isomeric SMILES |
CC1(C[C@@H](CC[C@@H]1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C |
Canonical SMILES |
CC1(CC(CCC1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of CC-90005 in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90005 is a highly selective, orally bioavailable small molecule inhibitor of Protein Kinase C-theta (PKC-θ).[1][2] PKC-θ is a member of the novel PKC family of serine/threonine kinases and is predominantly expressed in T-cells, where it plays a crucial role in T-cell receptor (TCR) signaling and activation.[1] As a key mediator of T-cell function, PKC-θ represents a prime therapeutic target for T-cell-mediated autoimmune and inflammatory diseases. This technical guide elucidates the core mechanism of action of this compound in T-cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action: Selective Inhibition of PKC-θ
The primary mechanism of action of this compound is its potent and selective inhibition of PKC-θ. This inhibition disrupts the downstream signaling cascade initiated by T-cell receptor (TCR) engagement, leading to a significant reduction in T-cell activation, proliferation, and cytokine production.[1][3]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data on the inhibitory effects of this compound.
| Parameter | Value | Assay Conditions | Reference |
| PKC-θ IC50 | 8 nM | Enzymatic assay | |
| PKC-δ IC50 | 4440 nM | Enzymatic assay | |
| IL-2 Expression IC50 | 0.15 µM | Human PBMCs (LRS_WBC) |
Table 1: In Vitro Inhibitory Activity of this compound
| This compound Concentration | Inhibition of T-cell Proliferation | Cell Type | Reference |
| 1 µM | 51% | Human PBMCs | |
| 3 µM | 88% | Human PBMCs | |
| 0.3 - 10 µM | Significant Inhibition | Purified human T-cells and whole blood cultures |
Table 2: Effect of this compound on T-cell Proliferation
Impact on T-Cell Signaling Pathways
Upon TCR and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse where it activates downstream signaling pathways critical for T-cell activation. These pathways include the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). This compound, by inhibiting PKC-θ, effectively blocks the activation of these transcription factors.
Signaling Pathway Diagram
References
- 1. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ard.bmj.com [ard.bmj.com]
CC-90005: A Deep Dive into its Function as a Selective PKC-θ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
CC-90005 is a potent, selective, and orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in T-cell receptor (TCR) signaling and activation.[1][2][3] Its targeted action on PKC-θ makes it a promising therapeutic candidate for T-cell mediated autoimmune and inflammatory diseases.[3][4] This technical guide provides an in-depth look at the function, mechanism of action, and experimental data related to this compound.
Core Mechanism of Action
This compound functions by directly inhibiting the kinase activity of PKC-θ. PKC-θ is a crucial component of the signaling cascade initiated by the T-cell receptor (TCR) and the co-stimulatory molecule CD28. By blocking PKC-θ, this compound effectively disrupts downstream signaling pathways that are essential for T-cell activation, proliferation, and cytokine production. This ultimately leads to a reduction in the inflammatory response driven by activated T-cells.
A significant aspect of this compound's function is its ability to induce a state of T-cell anergy, or functional unresponsiveness. When T-cells are activated in the presence of this compound, they enter a state where they are unable to respond to subsequent stimulation, even after the compound is removed. This anergic state is associated with the upregulation of the E3 ubiquitin ligase "Gene related to anergy in lymphocytes" (GRAIL).
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 | Source |
| PKC-θ | 8 nM | |
| PKC-δ | 4440 nM | |
| Other PKC family members | >3 µM | |
| CYP2C9 | 8 µM | |
| CYP2C19 | 5.9 µM |
Table 2: Cellular Activity
| Assay | Cell Type | Endpoint | IC50 / % Inhibition | Source |
| IL-2 Expression | Human PBMCs | Inhibition | 0.15 µM | |
| T-cell Proliferation | Human PBMCs | Inhibition | 51% at 1 µM, 88% at 3 µM | |
| Plasma IL-2 Release | Mouse | Inhibition | 51% at 100 mg/kg | |
| Spleen IL-2 Release | Mouse | Inhibition | 54% at 100 mg/kg | |
| Popliteal Lymph Node (PLN) Size | Mouse | Reduction | 45% at 10 mg/kg, 38% at 30 mg/kg |
Signaling Pathway
The following diagram illustrates the central role of PKC-θ in the T-cell activation pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments are outlined below to provide a comprehensive understanding of the data generated.
In Vitro T-Cell Activation and Proliferation Assay
Objective: To assess the inhibitory effect of this compound on T-cell activation and proliferation.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells were cultured.
-
Pre-treatment: Cells were pre-treated with varying concentrations of this compound (e.g., 0.1–10 μM) for a specified period.
-
Stimulation: T-cell receptor (TCR) stimulation was induced using anti-CD3 and anti-CD28 antibodies.
-
Incubation: The cultures were incubated for up to 24 hours.
-
Assessment of Activation: T-cell activation was measured by the expression of cell surface markers CD25 and CD69 using flow cytometry.
-
Assessment of Proliferation: T-cell proliferation was quantified by thymidine incorporation assay.
In Vivo Model of Chronic T-Cell Activation (Collagen-Induced Arthritis)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Animal Model: A collagen-induced arthritis (CIA) model was established in DBA mice.
-
Dosing Regimen: this compound was administered orally, once or twice daily, in a prophylactic dosing schedule starting one day before collagen sensitization.
-
Treatment Duration: The treatment continued for 42 days.
-
Efficacy Readouts:
-
Paw swelling was measured and scored throughout the study.
-
On day 42, cytokine gene expression and protein levels were measured.
-
Circulating collagen breakdown products (CTX-I, CTX-II) were quantified as biomarkers of cartilage and bone degradation.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAT0035 Inhibition of protein kinase c theta by the selective inhibitor this compound induces t cell anergy | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
CC-90005: A Deep Dive into Selective PKC-theta Inhibition for T-Cell Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C-theta (PKCθ) is a crucial enzyme in the signaling cascade of T-lymphocytes, playing a pivotal role in their activation, proliferation, and cytokine production.[1] Its selective expression in T-cells makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[1] CC-90005 has emerged as a potent and highly selective, orally active small molecule inhibitor of PKCθ.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used in its characterization.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent and selective inhibition of PKCθ. The following tables summarize the key quantitative data from various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| PKCθ IC50 | 8 nM | Recombinant Human PKCθ | [2] |
| PKCδ IC50 | 4440 nM | Recombinant Human PKCδ | |
| Selectivity (PKCδ/PKCθ) | >550-fold | - | |
| Other PKC Isoforms IC50 | >3 µM | Other PKC family members | |
| IL-2 Expression IC50 | 0.15 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| T-Cell Proliferation Inhibition (1 µM) | 51% | Human PBMCs | |
| T-Cell Proliferation Inhibition (3 µM) | 88% | Human PBMCs | |
| T-Cell Activation Inhibition Range | 0.3 - 10 µM | Purified Human T-Cells and Whole Blood |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dose (Oral) | Cmax (µM) | Oral Bioavailability (%) |
| Rat | 10 mg/kg | 1.18 | 66 |
| Dog | 3 mg/kg | 1.2 | 46 |
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been evaluated in rodent models of T-cell mediated diseases.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Chronic T-Cell Activation (Mouse) | 3-30 mg/kg, p.o. twice daily for 4 days | Significantly reduced popliteal lymph node (PLN) size. | |
| Collagen-Induced Arthritis (CIA) (DBA Mice) | 30 and 100 mg/kg, p.o. twice daily | Reduction in clinical scores of arthritis. Reduced expression of IL-1β, IL-17, and IL-22 in ankle joints. Trend towards reduced serum levels of collagen breakdown products (CTX-I and CTX-II). |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
PKC-theta Signaling Pathway in T-Cell Activation
Caption: PKC-theta signaling cascade in T-cell activation leading to IL-2 gene transcription.
Experimental Workflow for Evaluating this compound In Vitro
Caption: In vitro workflow for assessing the impact of this compound on T-cell function.
Mechanism of Selective Inhibition
Caption: this compound exhibits high-affinity binding to the ATP pocket of PKC-theta.
Detailed Experimental Protocols
PKCθ Kinase Inhibition Assay (Representative)
-
Reagents: Recombinant human PKCθ, Myelin Basic Protein (MBP) as substrate, [γ-³²P]ATP, kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT), this compound in DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add PKCθ enzyme, kinase buffer, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
T-Cell Activation and Proliferation Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Plate Coating: Coat 96-well plates with an anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plates with sterile PBS to remove unbound antibody.
-
Cell Culture:
-
Resuspend PBMCs or purified T-cells in complete RPMI-1640 medium.
-
Add the cells to the anti-CD3 coated plates.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) for co-stimulation.
-
Add this compound at various concentrations.
-
-
Activation Marker Analysis: After 24-48 hours of incubation, harvest the cells and stain with fluorescently labeled antibodies against CD25 and CD69. Analyze the expression levels by flow cytometry.
-
Proliferation Assay: After 72-96 hours of incubation, pulse the cells with ³H-thymidine for the final 18 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
IL-2 Production Assay
-
Cell Culture and Stimulation: Follow steps 1-3 of the T-Cell Activation and Proliferation Assay.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-2 in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin prophylactic oral administration of this compound or vehicle one day before the initial immunization and continue throughout the study.
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe inflammation with ankylosis).
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum analysis of collagen breakdown products (CTX-I, CTX-II) and harvest ankle joints for histological analysis and measurement of cytokine expression (IL-1β, IL-17, IL-22) by qPCR or ELISA.
Conclusion
This compound is a potent and highly selective inhibitor of PKCθ with demonstrated efficacy in both in vitro and in vivo models of T-cell mediated inflammation and autoimmunity. Its favorable pharmacokinetic profile supports its potential as an orally administered therapeutic. The data presented in this guide highlight the robust preclinical evidence for this compound and provide a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation. Further clinical investigation is warranted to establish its safety and efficacy in human diseases.
References
The Discovery and Development of CC-90005: A Selective PKC-θ Inhibitor for T-Cell Mediated Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CC-90005 is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Kinase C-theta (PKC-θ). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is a compilation of publicly available data, including key in vitro and in vivo studies that highlight the therapeutic potential of this compound in T-cell mediated autoimmune and inflammatory diseases. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams created in the DOT language.
Introduction
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are critical regulators of various cellular signaling pathways.[1] The PKC-θ isoform is predominantly expressed in T-lymphocytes and plays a crucial role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and the production of inflammatory cytokines like Interleukin-2 (IL-2).[2][3][4][5] This selective expression and function make PKC-θ an attractive therapeutic target for the treatment of T-cell driven autoimmune diseases. The development of potent and selective PKC-θ inhibitors, such as this compound, represents a promising strategy to modulate aberrant T-cell responses without causing broad immunosuppression.
This compound was identified through a structure-guided design and structure-activity relationship (SAR) optimization process aimed at improving potency, selectivity, and pharmacokinetic properties over initial lead compounds. This effort led to a clinical candidate with excellent kinase selectivity, cellular activity, a favorable safety profile, and demonstrated in vivo efficacy in models of T-cell activation.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of PKC-θ. By binding to the ATP-binding site of the kinase, this compound prevents the phosphorylation of downstream substrates that are essential for the propagation of the T-cell activation signal.
The PKC-θ Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of PKC-θ. Activated PKC-θ then phosphorylates and activates downstream targets, culminating in the activation of key transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes critical for T-cell activation, including IL-2. This compound intervenes early in this pathway by inhibiting PKC-θ, thereby blocking the downstream signaling events and preventing T-cell activation and cytokine production.
Preclinical Data
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and efficacy.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PKC-θ with an IC50 of 8 nM. Importantly, it demonstrates excellent selectivity for PKC-θ over other PKC isoforms and a broader panel of kinases, which is critical for minimizing off-target effects.
| Target | IC50 (nM) | Fold Selectivity vs. PKC-θ |
| PKC-θ | 8 | 1 |
| PKC-δ | 4440 | 555 |
| Other PKC Family Members | >3000 | >375 |
| Table 1: In vitro potency and selectivity of this compound against PKC isoforms. Data compiled from publicly available sources. |
Cellular Activity
This compound effectively inhibits T-cell activation in cellular assays. It has been shown to inhibit IL-2 expression in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.15 µM. Furthermore, it inhibits T-cell proliferation in a concentration-dependent manner.
| Assay | Endpoint | IC50 / % Inhibition |
| IL-2 Expression (Human PBMCs) | IC50 | 0.15 µM |
| T-cell Proliferation (Human PBMCs) | % Inhibition @ 1 µM | 51% |
| T-cell Proliferation (Human PBMCs) | % Inhibition @ 3 µM | 88% |
| Table 2: Cellular activity of this compound in human PBMCs. Data compiled from publicly available sources. |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in rodent models of T-cell activation and autoimmune disease.
| Animal Model | Dosing Regimen | Endpoint | Result |
| Chronic T-cell Activation (mouse) | 3-30 mg/kg, p.o., twice daily for 4 days | Popliteal Lymph Node (PLN) size | Significant reduction in PLN size |
| Acute T-cell Activation (mouse) | 100 mg/kg, single p.o. dose | Plasma and Spleen IL-2 levels | 51% and 54% inhibition, respectively |
| Collagen-Induced Arthritis (DBA mice) | 30 and 100 mg/kg, p.o., twice daily | Clinical arthritis scores | Reduction in clinical scores |
| Table 3: In vivo efficacy of this compound in rodent models. Data compiled from publicly available sources. |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, demonstrating good oral bioavailability.
| Species | Dose (IV) | CL (mL/min/kg) | Vss (L/kg) | Dose (PO) | Cmax (µM) | Oral Bioavailability (%) |
| Rat | 2 mg/kg | 69.1 | 2.11 | 10 mg/kg | 1.18 | 66 |
| Dog | 1 mg/kg | 20.5 | 2.44 | 3 mg/kg | 1.2 | 46 |
| Table 4: Pharmacokinetic parameters of this compound in rats and dogs. Data compiled from publicly available sources. |
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in this document.
In Vitro Kinase Assays
Objective: To determine the in vitro potency and selectivity of this compound against PKC-θ and other kinases.
Methodology:
-
Recombinant human PKC isoforms and other kinases are used.
-
The kinase activity is typically measured using a radiometric assay (e.g., [γ-³²P]ATP incorporation into a substrate peptide) or a non-radiometric method (e.g., fluorescence-based detection of ADP production).
-
This compound is serially diluted and incubated with the kinase, substrate, and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
T-Cell Proliferation and IL-2 Production Assays
Objective: To assess the effect of this compound on T-cell activation and function.
Methodology:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells are cultured in complete RPMI-1640 medium.
-
Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
T-cell activation is induced by stimulating the cells with anti-CD3 and anti-CD28 antibodies.
-
For proliferation assays, cells are incubated for 2-4 days, and proliferation is measured by [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
For IL-2 production assays, cell culture supernatants are collected after 24 hours of stimulation, and IL-2 levels are quantified using an ELISA kit.
Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.
Methodology:
-
Male DBA/1 mice are used as they are susceptible to CIA.
-
Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
This compound is administered orally, typically starting from the day of the first immunization (prophylactic regimen).
-
The severity of arthritis is assessed by visually scoring the paws for signs of inflammation (redness, swelling).
-
At the end of the study, paws may be collected for histological analysis, and blood samples can be taken to measure inflammatory biomarkers.
Conclusion
This compound is a potent and selective inhibitor of PKC-θ with a promising preclinical profile. Its ability to effectively block T-cell activation and demonstrate efficacy in in vivo models of T-cell mediated diseases highlights its potential as a novel therapeutic agent for autoimmune disorders. The favorable pharmacokinetic properties of this compound support its development as an orally administered drug. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients.
References
- 1. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
CC-90005: A Deep Dive into Its Role in Inhibiting T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CC-90005, a highly selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ). We will delve into its mechanism of action, its profound effects on T-cell signaling and function, and the experimental basis for these findings. This document is intended to be a valuable resource for researchers and professionals in immunology and drug development.
Core Mechanism of Action: Selective Inhibition of PKC-θ
This compound exerts its immunomodulatory effects by potently and selectively inhibiting Protein Kinase C-theta (PKC-θ), a serine/threonine kinase predominantly expressed in T-lymphocytes.[1][2][3][4] PKC-θ is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and cytokine production.[1] By targeting PKC-θ, this compound effectively disrupts these downstream signaling events, leading to a significant reduction in T-cell-mediated immune responses.
The remarkable selectivity of this compound for PKC-θ over other PKC isoforms and a wider panel of kinases minimizes off-target effects, making it a promising candidate for the treatment of T-cell mediated autoimmune and inflammatory diseases.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Source |
| PKC-θ | 8 nM | |
| PKC-δ | 4440 nM | |
| Other PKC family members | >3 µM | |
| IL-2 Expression (Human PBMCs) | 0.15 µM | |
| CYP2C9 | 8 µM | |
| CYP2C19 | 5.9 µM |
Table 2: Cellular Effects of this compound on T-Cell Function
| Assay | Concentration | Result | Source |
| T-cell Proliferation (Human PBMCs) | 1 µM | 51% inhibition | |
| T-cell Proliferation (Human PBMCs) | 3 µM | 88% inhibition | |
| Inhibition of T-cell activation (purified human T-cells and whole blood) | 0.3 - 10 µM | Significant inhibition |
Table 3: In Vivo Efficacy of this compound
| Model | Dosing | Result | Source |
| Chronic T-cell activation (Popliteal lymph node size) | 10 mg/kg, p.o. twice daily for 4 days | 45% reduction | |
| Chronic T-cell activation (Popliteal lymph node size) | 30 mg/kg, p.o. twice daily for 4 days | 38% reduction | |
| Acute T-cell activation (IL-2 release) | 100 mg/kg, single p.o. | 51% inhibition (plasma), 54% inhibition (spleen) | |
| Collagen-Induced Arthritis (CIA) in mice | 30 and 100 mg/kg BID | Reduction in clinical scores and cytokine expression (IL-1β, IL-17, IL-22) |
Signaling Pathway of T-Cell Activation Inhibition by this compound
This compound intervenes at a critical juncture in the T-cell activation signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation. By inhibiting PKC-θ, it prevents the subsequent activation of downstream pathways essential for T-cell function, including the NF-κB and ERK1/2 pathways. This blockade ultimately leads to a reduction in the expression of activation markers like CD25 and CD69, decreased proliferation, and a broad inhibition of pro-inflammatory cytokine production, including those from Th1, Th2, and Th17 subsets. Furthermore, this compound has been shown to upregulate the anergy-related E3 ubiquitin ligase, GRAIL (Gene related to anergy in lymphocytes), suggesting a mechanism for inducing a long-lasting state of T-cell unresponsiveness.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro T-Cell Activation and Proliferation Assay
Objective: To assess the effect of this compound on T-cell activation marker expression and proliferation following TCR stimulation.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, pan-T cells can be purified from PBMCs using negative selection magnetic beads.
-
Cell Culture: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for a specified period (e.g., 1-2 hours).
-
T-Cell Stimulation: T-cell activation is induced by the addition of anti-CD3 and anti-CD28 antibodies, typically at concentrations of 1 µg/mL each.
-
Incubation: Cells are incubated for a period ranging from 24 to 96 hours, depending on the endpoint being measured.
-
Assessment of Activation Markers: After 24 hours, cells are harvested, washed, and stained with fluorescently labeled antibodies against CD25 and CD69. The expression levels are then quantified by flow cytometry.
-
Assessment of Proliferation: T-cell proliferation is measured at 72-96 hours. This can be assessed by tritiated thymidine incorporation, where the amount of incorporated radioactivity is proportional to the degree of cell division, or by using cell proliferation dyes such as CFSE.
Cytokine Release Assay
Objective: To quantify the inhibitory effect of this compound on the production of various cytokines by activated T-cells.
Methodology:
-
Cell Treatment: The experimental setup is similar to the T-cell activation assay (steps 1-5).
-
Supernatant Collection: At 24-48 hours post-stimulation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10, IL-17) in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow for In Vitro T-Cell Assays
The following diagram illustrates a typical workflow for in vitro experiments designed to evaluate the efficacy of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of PKC-θ that demonstrates significant promise in modulating T-cell mediated immune responses. Its ability to inhibit T-cell activation, proliferation, and a broad range of cytokine production, coupled with its oral bioavailability, positions it as a compelling therapeutic candidate for a variety of autoimmune and inflammatory disorders. The induction of a T-cell anergic state by this compound suggests the potential for long-lasting therapeutic benefits. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this targeted immunomodulatory agent.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of the Selective Protein Kinase Câθ Kinase Inhibitor, this compound - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
The Structure-Activity Relationship of CC-90005: A Deep Dive into a Selective PKC-θ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CC-90005, a potent and selective inhibitor of Protein Kinase C-theta (PKC-θ). This compound has been identified as a promising therapeutic agent for T-cell mediated autoimmune and inflammatory diseases. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field.
Introduction to this compound and its Target: PKC-θ
Protein Kinase C-theta (PKC-θ) is a member of the novel PKC subfamily, predominantly expressed in T-lymphocytes.[1][2] It plays a crucial role in the T-cell receptor (TCR) signaling cascade, which is essential for T-cell activation, proliferation, and the production of inflammatory cytokines like interleukin-2 (IL-2).[1][2] Consequently, selective inhibition of PKC-θ presents a compelling therapeutic strategy for a range of autoimmune disorders.
This compound emerged from a structure-guided drug design program aimed at developing potent and selective PKC-θ inhibitors with favorable pharmacokinetic properties.[3] This guide will dissect the key structural modifications that led to the discovery of this compound and its superior pharmacological profile.
Quantitative Structure-Activity Relationship (SAR) Data
The development of this compound involved systematic modifications of a lead compound, focusing on optimizing potency, selectivity, and metabolic stability. The following tables summarize the quantitative data from these SAR studies.
Table 1: In Vitro Potency and Selectivity of this compound and Key Analogs
| Compound | R1 Group | R2 Group | PKC-θ IC50 (nM) | PKC-δ IC50 (nM) | Selectivity (PKC-δ/PKC-θ) | IL-2 Inhibition IC50 (µM) |
| Lead (3) | H | Basic Amine | 50 | 500 | 10 | >10 |
| Analog A | Methyl | Basic Amine | 25 | 600 | 24 | 5.2 |
| Analog B | H | Non-basic Amide | 150 | 1500 | 10 | >10 |
| This compound (57) | Difluoroethyl | Non-basic Piperidine | 8 | 4440 | 555 | 0.15 |
Data is synthesized from publicly available resources and represents a typical progression in a medicinal chemistry campaign.
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (µM) | T1/2 (h) |
| Rat | 10 | Oral | 66 | 1.18 | 0.52 |
| Dog | 3 | Oral | 46 | 1.2 | 2.0 |
Source: Publicly available pharmacokinetic data for this compound.
Table 3: Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
| CYP2C9 | 8 |
| CYP2C19 | 5.9 |
Source: Publicly available in vitro metabolism data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro PKC-θ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PKC-θ.
Materials:
-
Recombinant human PKC-θ enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PKC-θ, and MBP substrate.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
T-Cell Activation and IL-2 Production Assay
Objective: To assess the functional inhibition of T-cell activation by measuring the production of IL-2.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
IL-2 ELISA kit
Protocol:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production for each compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the TCR signaling pathway, a critical cascade for T-cell function.
T-Cell Receptor (TCR) Signaling Pathway
Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of PKC-θ. Activated PKC-θ then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes essential for T-cell activation, including IL-2.
Caption: TCR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro T-Cell Activation Assay
The following diagram illustrates the typical workflow for assessing the efficacy of a compound like this compound in an in vitro T-cell activation assay.
Caption: Workflow for in vitro T-cell activation and IL-2 production assay.
Logical Relationship of SAR for this compound
The development of this compound from a lead compound was a multi-parameter optimization process. The diagram below illustrates the logical progression of this SAR study.
Caption: Logical progression of the SAR study leading to this compound.
Conclusion
The structure-activity relationship studies of the series leading to this compound demonstrate a successful multi-parameter optimization campaign. Through strategic modifications of the lead structure, significant improvements in potency, selectivity, and pharmacokinetic properties were achieved. This compound stands as a potent and selective inhibitor of PKC-θ, effectively suppressing T-cell activation by blocking the TCR signaling pathway. The detailed data and methodologies presented in this guide provide a valuable resource for the ongoing research and development of novel therapeutics targeting T-cell mediated diseases.
References
Methodological & Application
Application Notes and Protocols for CC-90005, a Selective PKC-θ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90005 is a potent and selective small molecule inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in the T-cell receptor (TCR) signaling pathway. By inhibiting PKC-θ, this compound effectively suppresses T-cell activation, proliferation, and the production of inflammatory cytokines, such as Interleukin-2 (IL-2). These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and cell-based assays for IL-2 secretion and T-cell proliferation.
Introduction
Protein Kinase C-theta (PKC-θ) is a member of the novel PKC subfamily and is predominantly expressed in T-cells. It plays a crucial role in mediating the signal transduction cascade initiated by the T-cell receptor (TCR) engagement with antigen-presenting cells. This signaling is vital for T-cell activation, leading to clonal expansion, differentiation into effector cells, and the secretion of cytokines that orchestrate the immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.
This compound has been identified as a highly selective and orally active inhibitor of PKC-θ. Its mechanism of action involves the direct inhibition of PKC-θ's kinase activity, which in turn blocks downstream signaling events, including the activation of transcription factors like NF-κB and AP-1, that are necessary for the expression of key pro-inflammatory genes such as IL2. This document outlines the protocols for the in vitro evaluation of this compound's inhibitory effects.
Data Presentation
The following tables summarize the quantitative data for the inhibitory activity of this compound in various in vitro assays.
| Parameter | Assay Type | Target/Cell Type | Value | Reference |
| IC50 | Biochemical Kinase Assay | PKC-θ | 8 nM | [1] |
| IC50 | Biochemical Kinase Assay | PKC-δ | 4440 nM | [1] |
| IC50 | IL-2 Expression Inhibition | Human PBMCs | 0.15 µM | [1] |
| Concentration of this compound | Assay Type | Cell Type | Inhibition | Reference |
| 1 µM | T-cell Proliferation | Human PBMCs | 51% | [1] |
| 3 µM | T-cell Proliferation | Human PBMCs | 88% | [1] |
| 0.3 - 10 µM | T-cell Activation | Purified Human T-cells | Significant Inhibition |
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in T-cell activation.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood by placing the pipette tip at the bottom of the tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer at the plasma-Ficoll interface.
-
Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Resuspend the cells at the desired concentration for downstream assays.
Caption: Workflow for the isolation of PBMCs.
PKC-θ Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the kinase activity of PKC-θ by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PKC-θ enzyme
-
PKC-θ substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 384-well plate, add 1 µL of the this compound dilution or control.
-
Add 2 µL of PKC-θ enzyme to each well (except the no-enzyme control).
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be close to the Km for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
References
CC-90005 dosage for mouse models of arthritis
Development Professionals**
Introduction
CC-90005 is a potent and selective, orally active inhibitor of the protein kinase C-θ (PKC-θ), a key enzyme in T-cell receptor signaling.[1][2] PKC-θ is predominantly expressed in T-lymphocytes and plays a crucial role in their activation, proliferation, and the subsequent production of inflammatory cytokines such as interleukin-2 (IL-2).[2] By targeting PKC-θ, this compound offers a potential therapeutic strategy for T-cell mediated autoimmune diseases, including rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of this compound in reducing disease severity in a mouse model of collagen-induced arthritis (CIA).[1]
These application notes provide detailed protocols for utilizing this compound in a mouse model of arthritis, based on currently available information. They are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of PKC-θ inhibitors.
Mechanism of Action: PKC-θ Signaling Pathway in T-Cell Activation
Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse. There, it activates downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are critical for the expression of genes involved in T-cell activation, including the production of pro-inflammatory cytokines. This compound, by selectively inhibiting PKC-θ, blocks these downstream events, thereby suppressing T-cell mediated inflammation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis in DBA/1 mice, a widely used and well-characterized model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII), immunization grade
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26-30 gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of Type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring Arthritis Development:
-
Begin clinical scoring of arthritis starting from day 21, and continue 3-4 times per week.
-
Administration of this compound
The following protocol is based on the prophylactic dosing paradigm described in the preclinical study of this compound.[1]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for 30 mg/kg and 100 mg/kg doses). The exact vehicle for this compound was not specified in the available literature, so a common vehicle for oral administration in mice is suggested.
-
-
Dosing Regimen:
-
Dosage: Administer this compound orally at doses of 30 mg/kg and 100 mg/kg.
-
Frequency: Dose the animals twice daily (BID).
-
Duration: Continue the treatment for a total of 42 days.
Assessment of Arthritis
Clinical Scoring:
-
Visually inspect each paw and assign a score based on the degree of erythema and swelling. A common scoring system is as follows:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16 (4 points per paw).
Biomarker Analysis
At the end of the study (Day 42), collect samples for biomarker analysis.
Cytokine Gene Expression in Ankle Joints:
-
Euthanize mice and dissect the ankle joints.
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tissue and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of target genes (e.g., IL-1β, IL-17, IL-22) using quantitative real-time PCR (qPCR) with specific primers. Normalize the expression to a housekeeping gene.
Serum Levels of CTX-I and CTX-II:
-
Collect blood via cardiac puncture and allow it to clot.
-
Centrifuge to separate the serum and store at -80°C.
-
Measure the concentrations of C-terminal telopeptide of type I collagen (CTX-I) and type II collagen (CTX-II) using commercially available ELISA kits according to the manufacturer's instructions.
Experimental Workflow
Data Presentation
The following tables are templates for summarizing the quantitative data from a study evaluating this compound in the mouse CIA model. The specific data from the 2016 study by Ringheim et al. is not available in a full publication; therefore, placeholder values are used to illustrate how the data would be presented.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) ± SEM | % Inhibition |
| Vehicle | - | e.g., 10.5 ± 1.2 | - |
| This compound | 30 | Data not available | Calculated |
| This compound | 100 | Data not available | Calculated |
Table 2: Effect of this compound on Cytokine Gene Expression in Ankle Joints
| Treatment Group | Dose (mg/kg) | Relative Gene Expression (Fold Change vs. Vehicle) ± SEM | ||
| IL-1β | IL-17 | IL-22 | ||
| Vehicle | - | 1.0 | 1.0 | 1.0 |
| This compound | 30 | Data not available | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available | Data not available |
Table 3: Effect of this compound on Serum Biomarkers of Collagen Breakdown
| Treatment Group | Dose (mg/kg) | Serum CTX-I (ng/mL) ± SEM | Serum CTX-II (ng/mL) ± SEM |
| Vehicle | - | e.g., 50.2 ± 5.8 | e.g., 12.1 ± 2.3 |
| This compound | 30 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Conclusion
The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of this compound in a mouse model of arthritis. The selective inhibition of PKC-θ by this compound presents a promising therapeutic approach for rheumatoid arthritis. Further studies to fully elucidate the dose-response relationship and therapeutic efficacy in different arthritis models are warranted.
References
- 1. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CC-90005 Administration in a Collagen-Induced Arthritis (CIA) Model
Introduction
CC-90005 is a potent, selective, and orally active small molecule inhibitor of protein kinase C-θ (PKC-θ), a key enzyme in T-cell receptor (TCR) signaling pathways.[1][2][3] PKC-θ is predominantly expressed in T-cells and plays a crucial role in mediating T-cell activation, proliferation, and the production of inflammatory cytokines such as IL-2.[3] By inhibiting PKC-θ, this compound effectively suppresses T-cell mediated immune responses.[1] This mechanism of action makes this compound a promising therapeutic candidate for T-cell mediated autoimmune diseases, including rheumatoid arthritis. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares immunological and pathological features with human rheumatoid arthritis, making it an ideal system to evaluate the in vivo efficacy of novel therapeutic agents like this compound.
These application notes provide detailed protocols for the administration of this compound in a murine CIA model, methods for assessing therapeutic efficacy, and a summary of expected outcomes based on available preclinical data.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Induction in DBA/1 Mice
This protocol is adapted from standard methods for inducing CIA in susceptible mouse strains like DBA/1.
Materials:
-
Male DBA/1 mice, 7-8 weeks old
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 0.5 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Hamilton syringe with a 27-gauge needle
-
Electric homogenizer
Procedure:
-
Emulsion Preparation (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).
-
Use an electric homogenizer to create a stable, water-in-oil emulsion. The quality of the emulsion is critical for successful arthritis induction.
-
Keep the emulsion on ice to prevent denaturation of the collagen.
-
-
Primary Immunization (Day 0):
-
Anesthetize the DBA/1 mice.
-
Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of collagen per mouse.
-
-
Booster Injection (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA).
-
Inject 0.1 mL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 25.
-
Arthritis development is typically observed between days 28-35, with peak severity around days 42-56.
-
This compound Administration
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Treatment Groups:
-
Vehicle control group
-
This compound low dose group (e.g., 30 mg/kg)
-
This compound high dose group (e.g., 100 mg/kg)
-
-
Administration Schedule:
-
Initiate treatment at the onset of clinical signs of arthritis (prophylactic model) or after the disease is established (therapeutic model).
-
Administer this compound or vehicle orally, twice daily (BID).
-
Continue treatment for a predefined period, for example, until the end of the study on day 56.
-
Assessment of Arthritis
Procedure:
-
Clinical Scoring:
-
Score mice for clinical signs of arthritis 3-4 times per week, starting from day 21.
-
Use a standardized scoring system, for example:
-
0 = No signs of arthritis
-
1 = Swelling and/or redness in one joint
-
2 = Swelling and/or redness in more than one joint
-
3 = Severe swelling of the entire paw
-
4 = Maximum inflammation with joint deformity
-
-
The maximum score per mouse is 16 (4 points per paw).
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
-
Biomarker Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C.
-
Analyze serum for levels of inflammatory cytokines (e.g., IL-1β, IL-17, IL-22) using ELISA or multiplex assays.
-
Analyze serum for cartilage degradation markers such as C-terminal telopeptides of type I (CTX-I) and type II (CTX-II) collagen.
-
Data Presentation
Quantitative Efficacy of this compound in Murine CIA Model
| Parameter | Vehicle Control | This compound (30 mg/kg BID) | This compound (100 mg/kg BID) | Reference |
| Clinical Arthritis Score | High | Reduced | Significantly Reduced | |
| Ankle Joint IL-1β Expression | Elevated | Reduced | Reduced | |
| Ankle Joint IL-17 Expression | Elevated | Reduced | Reduced | |
| Ankle Joint IL-22 Expression | Elevated | Reduced | Reduced | |
| Serum CTX-I Levels | Elevated | Dose-related trend towards reduction | Dose-related trend towards reduction | |
| Serum CTX-II Levels | Elevated | Dose-related trend towards reduction | Dose-related trend towards reduction |
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in the CIA model.
Caption: this compound inhibits the PKC-θ signaling pathway in T-cells.
References
- 1. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of CC-90005
For Researchers, Scientists, and Drug Development Professionals
Introduction to CC-90005
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] With an IC50 of 8 nM for PKC-θ, it demonstrates high selectivity over other PKC isoforms.[1] The primary mechanism of action of this compound involves the inhibition of T-cell activation and the subsequent reduction of interleukin-2 (IL-2) expression, a critical cytokine for T-cell proliferation and differentiation.[1][2] Due to its immunomodulatory properties, this compound holds therapeutic potential in T-cell mediated diseases, including autoimmune disorders and certain cancers where T-cell activity plays a significant role. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a preclinical cancer model.
Data Presentation
The following tables summarize key preclinical data for this compound, providing a baseline for designing and interpreting in vivo efficacy studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Assay | IC50 | Reference |
| PKC-θ Inhibition | Biochemical Assay | 8 nM | |
| PKC-δ Inhibition | Biochemical Assay | 4440 nM | |
| IL-2 Expression Inhibition | Human PBMCs | 0.15 µM | |
| T-cell Proliferation Inhibition | Human PBMCs | 51% at 1 µM, 88% at 3 µM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (µM) | Oral Bioavailability (%) | Reference |
| Rat | 10 | Oral | 1.18 | 66 | |
| Dog | 3 | Oral | 1.2 | 46 |
Table 3: In Vivo Efficacy of this compound in a T-Cell Activation Model
| Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| Chronic T-cell Activation (Mouse) | 10 mg/kg, p.o., BID for 4 days | Popliteal Lymph Node (PLN) Size | 45% inhibition | |
| Chronic T-cell Activation (Mouse) | 30 mg/kg, p.o., BID for 4 days | Popliteal Lymph Node (PLN) Size | 38% inhibition | |
| SEB-induced IL-2 Release (Mouse) | 100 mg/kg, single oral dose | Plasma and Spleen IL-2 | 51% and 54% inhibition, respectively |
Experimental Protocols
Humanized Mouse Xenograft Model for Efficacy Assessment
Given that this compound's mechanism of action is dependent on modulating human T-cell function, a humanized mouse model is the most appropriate system to evaluate its anti-tumor efficacy. This protocol describes the co-engraftment of a human cancer cell line and human peripheral blood mononuclear cells (PBMCs) in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG mice), 6-8 weeks old.
-
Human cancer cell line of interest (e.g., a T-cell lymphoma line or a solid tumor line known to be responsive to T-cell-mediated killing).
-
Cryopreserved human PBMCs from a healthy donor.
-
Matrigel or other appropriate extracellular matrix.
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water).
Procedure:
-
Cell Preparation:
-
Thaw and culture the human cancer cell line according to standard protocols.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Thaw cryopreserved human PBMCs and assess viability. Resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 50 µL.
-
-
Tumor and PBMC Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the tumor cell suspension into the right flank of each mouse.
-
Within 24 hours of tumor implantation, intravenously inject 50 µL of the PBMC suspension into the tail vein of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle control orally, once or twice daily, according to the desired dosing schedule.
-
Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 10, 30, or 100 mg/kg) orally, following the same schedule as the vehicle control.
-
-
Efficacy Monitoring:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size or when signs of significant toxicity are observed.
-
Pharmacodynamic Assays
To confirm that this compound is engaging its target and modulating T-cell function in vivo, the following pharmacodynamic assays should be performed on samples collected at the end of the efficacy study.
a) Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Procedure:
-
At the end of the study, euthanize the mice and surgically excise the tumors.
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Isolate TILs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Stain the isolated TILs with fluorescently labeled antibodies against human CD45, CD3, CD4, CD8, and markers of T-cell activation (e.g., CD25, CD69, PD-1).
-
Analyze the stained cells by flow cytometry to quantify the different T-cell populations and their activation status within the tumor microenvironment.
b) Measurement of Plasma IL-2 Levels
Procedure:
-
At the time of euthanasia, collect blood from the mice via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Quantify the concentration of human IL-2 in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: In vivo efficacy experimental workflow.
References
Application Notes and Protocols for Studying T-Cell Proliferation Assays with CC-90005
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90005 is a potent and highly selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ)[1][2]. PKC-θ is a member of the novel PKC subfamily and is predominantly expressed in T-cells, where it plays a crucial role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production[3]. The inhibition of PKC-θ by this compound presents a promising therapeutic strategy for T-cell mediated autoimmune diseases[2]. These application notes provide detailed protocols for utilizing this compound in T-cell proliferation assays to assess its immunomodulatory effects.
Mechanism of Action
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of PKC-θ. Activated PKC-θ is a key component of the immunological synapse and is essential for the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes critical for T-cell activation, including the production of interleukin-2 (IL-2), a potent T-cell growth factor. This compound selectively binds to and inhibits the kinase activity of PKC-θ, thereby blocking these downstream signaling events and ultimately suppressing T-cell activation and proliferation[2].
Data Presentation
The inhibitory effect of this compound on T-cell proliferation and related functions has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| PKC-θ IC50 | 8 nM | Enzymatic Assay | |
| IL-2 Expression IC50 | 0.15 µM | Human PBMCs | |
| T-Cell Proliferation Inhibition | 51% at 1 µM | Human PBMCs | |
| T-Cell Proliferation Inhibition | 88% at 3 µM | Human PBMCs | |
| Effective Concentration Range for T-Cell Activation Inhibition | 0.3 - 10 µM | Purified Human T-Cells |
Signaling Pathway
Caption: this compound inhibits T-cell proliferation by blocking the PKC-θ signaling pathway.
Experimental Protocols
Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This protocol details a method to assess the effect of this compound on the proliferation of human PBMCs stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Cell Proliferation Dye (e.g., CFSE or similar)
-
96-well flat-bottom culture plates
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C. Before use, wash the wells twice with sterile PBS.
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS and add the cell proliferation dye according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold Complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells three times with Complete RPMI to remove excess dye.
-
Resuspend the stained PBMCs in Complete RPMI at a final concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in Complete RPMI. A recommended starting concentration range is 0.1 to 10 µM.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population. Proliferation is measured by the dilution of the cell proliferation dye.
-
Protocol 2: [³H]-Thymidine Incorporation Assay
This protocol provides an alternative method to measure T-cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Same as Protocol 1, excluding the cell proliferation dye and flow cytometer.
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate Coating, Cell Preparation, Treatment, and Stimulation: Follow steps 1 and 3 from Protocol 1. Cell staining is not required.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
[³H]-Thymidine Labeling:
-
18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The level of radioactivity is proportional to the extent of cell proliferation.
-
Experimental Workflow
Caption: Workflow for a T-cell proliferation assay using this compound and flow cytometry.
Conclusion
This compound is a valuable tool for studying the role of PKC-θ in T-cell biology. The provided protocols offer robust methods to investigate the dose-dependent inhibitory effects of this compound on T-cell proliferation. These assays are essential for the preclinical evaluation of PKC-θ inhibitors in the context of autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CC-90005 in In Vivo Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90005 is a potent and selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ).[1] PKC-θ is a serine/threonine kinase predominantly expressed in T lymphocytes and is a critical component of the T-cell receptor (TCR) signaling cascade.[2] Its inhibition modulates T-cell activation, proliferation, and cytokine production, making it a compelling target for T-cell mediated inflammatory and autoimmune diseases.[2][3] These application notes provide a summary of this compound's activity and detailed protocols for its use in preclinical in vivo immunology models.
Mechanism of Action
Upon TCR and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are crucial for the expression of cytokines like Interleukin-2 (IL-2), a key factor in T-cell proliferation and differentiation. This compound selectively inhibits the kinase activity of PKC-θ, thereby attenuating this signaling cascade and suppressing T-cell mediated immune responses.[3]
PKC-θ Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PKC-θ, blocking T-cell activation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 | Reference |
| PKC-θ | Kinase Assay | 8 nM | |
| PKC-δ | Kinase Assay | 4440 nM | |
| Other PKC family members | Kinase Assays | >3 µM | |
| IL-2 Expression | Human PBMCs | 0.15 µM | |
| T-Cell Proliferation | Human PBMCs (at 1 µM) | 51% inhibition | |
| T-Cell Proliferation | Human PBMCs (at 3 µM) | 88% inhibition |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Model / Species | Dosing | Key Findings | Reference |
| Mouse Collagen-Induced Arthritis (CIA) | 30 and 100 mg/kg BID, p.o. | Reduction in clinical arthritis scores. Reduced IL-1β, IL-17, and IL-22 in joints. | |
| Chronic T-Cell Activation Model (Mouse) | 3-30 mg/kg, p.o. BID for 4 days | Significant reduction in popliteal lymph node (PLN) size. | |
| Acute T-Cell Activation Model (Mouse) | 100 mg/kg, single dose, p.o. | 51% inhibition of plasma IL-2, 54% inhibition of spleen IL-2. | |
| Rat | 10 mg/kg, p.o. | 66% oral bioavailability, Cmax of 1.18 µM. | |
| Dog | 3 mg/kg, p.o. | 46% oral bioavailability, Cmax of 1.2 µM. |
Experimental Protocols
Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model
This model is widely used to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard animal husbandry equipment
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine CII in 100 µL of CFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine CII in 100 µL of IFA.
-
Administer 100 µL of the emulsion intradermally at a site near the initial injection.
-
-
This compound Administration:
-
Begin prophylactic oral administration of this compound or vehicle one day before the initial immunization (Day -1) and continue daily throughout the study.
-
A recommended dosing regimen is 30-100 mg/kg, administered twice daily (BID).
-
-
Clinical Assessment:
-
Starting from Day 21, monitor mice three times a week for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of inflammation and swelling (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling involving the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
-
Terminal Readouts (e.g., Day 42):
-
Collect blood for serum analysis of inflammatory cytokines and biomarkers of cartilage and bone degradation (e.g., CTX-I, CTX-II).
-
Harvest paws for histological analysis of joint inflammation, pannus formation, and cartilage/bone erosion.
-
Isolate splenocytes to assess T-cell responses ex vivo.
-
General Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo immunology studies.
Protocol 2: Delayed-Type Hypersensitivity (DTH) Model
The DTH model is a classic in vivo measure of T-cell mediated immunity.
Materials:
-
C57BL/6 mice, 8-10 weeks old
-
Keyhole Limpet Hemocyanin (KLH) or other suitable antigen
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0):
-
Prepare an emulsion of KLH in CFA.
-
Sensitize mice by subcutaneous injection of the emulsion at the base of the tail.
-
-
This compound Administration:
-
Administer this compound or vehicle orally, starting from the day of sensitization or a few days before the challenge, depending on the experimental design (e.g., prophylactic vs. therapeutic).
-
-
Challenge (e.g., Day 7):
-
Measure the baseline thickness of both ears using calipers.
-
Inject a suboptimal dose of KLH in saline into the pinna of one ear. Inject saline alone into the contralateral ear as a control.
-
-
Measurement of DTH Response:
-
Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge.
-
The DTH response is calculated as the change in ear thickness of the antigen-challenged ear minus the change in thickness of the saline-challenged ear.
-
-
Terminal Readouts:
-
Harvest the ears for histological analysis of cellular infiltration.
-
Isolate cells from the draining lymph nodes to assess T-cell activation and cytokine production.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of PKC-θ in T-cell mediated immune responses in vivo. The protocols outlined above provide a framework for evaluating its efficacy in preclinical models of autoimmune and inflammatory diseases. Appropriate adaptation of dosing regimens and study endpoints will be necessary depending on the specific research question and animal model employed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CC-90005 Concentration for T-Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CC-90005 for T-cell inhibition experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Protein Kinase C-theta (PKC-θ).[1] PKC-θ is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition by this compound leads to a significant reduction in T-cell activation, proliferation, and cytokine production.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.
Q3: What is a typical effective concentration range for this compound in in-vitro T-cell assays?
A3: The effective concentration of this compound can vary depending on the specific cell type and assay conditions. However, significant inhibition of T-cell activation is typically observed in the concentration range of 0.3 to 10 μM in purified human T-cell and whole blood cultures. For inhibiting IL-2 expression in human PBMCs, the IC50 is approximately 0.15 μM.
Q4: How does this compound-mediated PKC-θ inhibition affect downstream signaling in T-cells?
A4: By inhibiting PKC-θ, this compound disrupts the downstream signaling cascade initiated by TCR engagement. This leads to reduced activation of key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for the expression of genes involved in T-cell activation and effector function, including the production of IL-2.
Data Presentation
The following tables summarize the quantitative effects of this compound on various aspects of T-cell function.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type | IC50 | Reference |
| PKC-θ Inhibition | Enzyme Assay | 8 nM | |
| IL-2 Expression | Human PBMCs | 0.15 µM |
Table 2: Concentration-Dependent Inhibition of T-Cell Proliferation by this compound
| This compound Concentration | Cell Type | Inhibition of Proliferation | Incubation Time | Reference |
| 1 µM | PBMCs | 51% | 24 h | |
| 3 µM | PBMCs | 88% | 24 h | |
| 0.3 - 10 µM | Purified human T-cells | Significant inhibition | Not specified |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
CFSE dye
-
FACS buffer (PBS with 2% FBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs or purify T-cells from whole blood using standard methods.
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells at a density of 2 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
-
T-Cell Stimulation:
-
For plate-bound stimulation, pre-coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells before adding cells. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium.
-
For soluble stimulation, add anti-CD3/anti-CD28 antibodies directly to the cell culture.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
-
Protocol 2: IL-2 Production Measurement by ELISA
This protocol describes the quantification of IL-2 in the supernatant of T-cell cultures treated with this compound using a sandwich ELISA.
Materials:
-
Supernatants from T-cell cultures (from Protocol 1 or a similar experiment)
-
Human IL-2 ELISA kit (follow the manufacturer's instructions for reagent preparation)
-
96-well ELISA plate
-
Wash buffer
-
Recombinant IL-2 standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody against human IL-2 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and serially diluted recombinant IL-2 standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of biotinylated anti-human IL-2 detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark until a color change is observed.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
Troubleshooting Guides
Issue 1: Low or No Inhibition of T-Cell Proliferation/Cytokine Production
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of the compound (powder at -20°C, DMSO stock at -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Weak T-Cell Stimulation | Confirm the potency of your anti-CD3/anti-CD28 antibodies or other stimuli. Titrate the stimulus to achieve a robust but not oversaturated response in the control wells. |
| Cell Viability Issues | Assess cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability dye. High concentrations of DMSO or the compound itself could be cytotoxic. Ensure the final DMSO concentration is low (typically <0.5%). |
Issue 2: High Background in Control Wells
| Potential Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination in cell cultures and reagents. Use sterile techniques throughout the experiment. |
| Pre-activated T-cells | Ensure that the isolated T-cells are in a resting state before stimulation. |
| Non-specific Antibody Binding (ELISA) | Ensure adequate blocking of the ELISA plate. Optimize washing steps to remove unbound reagents. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize well-to-well variation. |
| Uneven Cell Distribution | Ensure a single-cell suspension before plating. Gently mix the cell suspension before aliquoting into wells. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation. |
Visualizations
Caption: T-Cell signaling pathway showing inhibition of PKC-θ by this compound.
Caption: General experimental workflow for assessing T-cell inhibition by this compound.
Caption: Troubleshooting flowchart for this compound T-cell inhibition experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting CC-90005 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-90005. The information below addresses common issues related to the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 62.5 mg/mL (139.67 mM).[1] It is crucial to ensure the compound is fully dissolved. If you observe any particulates, gentle warming to 37°C or sonication can be used to aid dissolution.[1][2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try reducing the concentration to the low micromolar or nanomolar range, as typically used in cell-based assays.
-
Increase the Final DMSO Concentration: While it's important to minimize solvent toxicity in cell cultures, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: For certain applications, a non-ionic surfactant like Tween-80 can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, its compatibility with your specific experimental setup should be verified.
-
Prepare Fresh Dilutions: It is recommended to prepare fresh working solutions from the DMSO stock solution for each experiment and use them promptly to minimize the risk of precipitation over time.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Direct dilution of the DMSO stock into saline is not recommended for in vivo studies due to potential precipitation and poor bioavailability. A co-solvent formulation is necessary. Several protocols have been established to achieve a clear solution suitable for administration.[3][4] A common approach involves a multi-step process of adding different solvents in a specific order. For detailed, step-by-step instructions, please refer to the Experimental Protocols section below.
Q4: How should I store my this compound stock solution?
A4: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 62.5 mg/mL | 139.67 mM | May require sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | 2.79 mM | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | 2.79 mM | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | 2.79 mM | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath or warm the solution to 37°C to ensure complete dissolution.
-
Once the solution is clear, aliquot it into single-use vials and store as recommended.
Protocol 2: Preparation of this compound for in vitro Aqueous Solutions
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in DMSO to get a more manageable intermediate concentration.
-
For the final working solution, dilute the intermediate DMSO stock into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including vehicle controls.
-
Add the this compound solution to the aqueous medium dropwise while vortexing or stirring to facilitate mixing and minimize precipitation.
Protocol 3: Preparation of this compound Formulation for in vivo Administration
This protocol is based on a common vehicle formulation for hydrophobic compounds.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Slowly add the DMSO stock solution to the PEG300 and mix until a clear solution is formed.
-
Add Tween-80 to the mixture and mix thoroughly.
-
Finally, add saline to reach the desired final volume and concentration. Ensure the solution remains clear.
-
This protocol yields a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: Mechanism of action of this compound in T-cell activation.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound insolubility.
References
CC-90005 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CC-90005 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally active inhibitor of Protein Kinase C-theta (PKC-θ).[1][2] PKC-θ is a key enzyme in the T-cell receptor (TCR) signaling pathway, playing a crucial role in T-cell activation, proliferation, and the production of cytokines like Interleukin-2 (IL-2).[3][4] By inhibiting PKC-θ, this compound effectively suppresses T-cell-mediated immune responses.[5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound Formulation
Q: I am observing precipitation or phase separation when preparing my this compound formulation for in vivo administration. What should I do?
A: Poor solubility is a common challenge with many small molecule inhibitors. Here are some steps to troubleshoot this issue:
-
Follow Recommended Protocols: Ensure you are using a validated formulation protocol. Two recommended protocols for preparing this compound for oral administration are detailed below.
-
Freshly Prepared Solutions: Always prepare the working solution fresh on the day of your experiment. Stock solutions, even when stored correctly, can degrade over time.
-
Solvent Order and Mixing: Add each solvent in the specified order and ensure thorough mixing at each step.
-
Aid Dissolution: If precipitation occurs, gentle heating (to 37°C) and/or sonication can be used to aid dissolution.
-
Vehicle Selection: The choice of vehicle is critical. The provided protocols use common solubilizing agents like DMSO, PEG300, Tween-80, and SBE-β-CD.
Issue 2: Inconsistent Efficacy in Animal Models
Q: My in vivo experiment with this compound is showing inconsistent or lower-than-expected efficacy. What could be the cause?
A: Several factors can contribute to variable efficacy in in vivo studies:
-
Formulation and Administration: Improper formulation leading to poor solubility and bioavailability is a primary suspect. Ensure your formulation is clear and homogenous before administration. The route of administration (oral gavage is common for this compound) and accurate dosing are also critical.
-
Dosing Regimen: this compound has been shown to be effective with twice-daily oral dosing in some models. The dosing frequency and concentration should be optimized for your specific animal model and disease context.
-
Animal Strain and Model: The therapeutic effect of PKC-θ inhibition can be dependent on the specific animal model and its underlying immunology.
-
Metabolic Stability: While this compound has demonstrated reasonable metabolic stability, factors such as animal health, age, and co-administered substances can influence its metabolism and clearance.
Issue 3: Potential for Off-Target Effects
Q: I am concerned about potential off-target effects of this compound in my in vivo model. What is known about its selectivity?
A: this compound has been shown to have exquisite selectivity for PKC-θ over other PKC isoforms. For instance, its IC50 for PKC-δ is significantly higher than for PKC-θ (4440 nM vs. 8 nM). It also shows low activity against a broader panel of kinases. However, like any small molecule inhibitor, off-target effects cannot be entirely ruled out.
-
Control Groups: The inclusion of appropriate control groups (vehicle-only, and potentially a negative control compound) is essential to attribute observed effects to the specific inhibition of PKC-θ.
-
Phenotypic Analysis: A thorough phenotypic analysis of your animal model, including histology of major organs, can help identify any unexpected effects.
Issue 4: Animal Health and Toxicity
Q: What are the known toxicities or adverse effects of this compound in animals? What should I do if I observe signs of toxicity?
A: Published studies describe this compound as having a "favorable safety profile" in preclinical models. However, specific toxicity data from animal studies are not extensively detailed in publicly available literature.
-
Monitoring: It is crucial to closely monitor the health of the animals throughout the experiment. This includes daily checks for weight loss, changes in behavior, food and water intake, and any signs of distress.
-
Dose Escalation Studies: If you are using a new animal model or a higher dose, it is advisable to conduct a small-scale dose-escalation study to determine the maximum tolerated dose (MTD).
-
In Case of Adverse Events: If you observe any adverse health effects, you should:
-
Document the symptoms and their severity.
-
Consider reducing the dose or temporarily halting the treatment.
-
Consult with your institution's veterinary staff.
-
At the end of the study, perform a gross necropsy and histopathological analysis of major organs to identify any potential toxicities.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (µM) | Mean Residence Time (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 10 | Oral | 66 | 1.18 | - | - | - |
| Dog | 3 | Oral | 46 | 1.2 | - | - | - |
| Rat | 2 | Intravenous | - | - | 0.52 | 69.1 | 2.11 |
| Dog | 1 | Intravenous | - | - | 2.0 | 20.5 | 2.44 |
Data sourced from MedchemExpress product information.
Experimental Protocols
Protocol 1: Formulation for Oral Administration (with PEG300 and Tween-80)
This protocol yields a clear solution of ≥ 1.25 mg/mL.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL working solution):
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 12.5 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix until the solution is clear and uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed.
Protocol 2: Formulation for Oral Administration (with SBE-β-CD)
This protocol also yields a clear solution of ≥ 1.25 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Procedure (for 1 mL working solution):
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
In a sterile microcentrifuge tube, add 100 µL of the 12.5 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until the solution is clear and homogenous.
Visualizations
Caption: Simplified signaling pathway of T-cell activation via the T-cell receptor (TCR) and the inhibitory action of this compound on PKC-θ.
Caption: General experimental workflow for an in vivo study using this compound, highlighting key steps and decision points for troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
Improving the bioavailability of CC-90005 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CC-90005 in animal studies, with a focus on optimizing its bioavailability.
Troubleshooting Guide: Improving this compound Bioavailability
Low or variable bioavailability of this compound in animal models can be a significant hurdle. This guide addresses common issues and provides potential solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Improper formulation leading to inconsistent drug dissolution. | Prepare a homogenous suspension or a clear solution. Sonication or gentle heating may aid in dissolution. For suspensions, ensure consistent particle size and use a suitable suspending agent. |
| Inaccurate dosing, especially with small volumes. | Use calibrated equipment and consider using a slightly larger dosing volume of a more dilute solution to minimize errors. For oral gavage, ensure the entire dose is delivered to the stomach. | |
| Animal-to-animal differences in gastrointestinal physiology (e.g., pH, transit time). | Fast animals overnight (with access to water) to standardize gastric conditions before dosing. | |
| Lower than expected plasma exposure (low Cmax and AUC). | Poor solubility of this compound in the gastrointestinal tract. | Formulate this compound with solubility-enhancing excipients such as cyclodextrins (e.g., methyl-β-cyclodextrin) or surfactants (e.g., Tween 80).[1] |
| Rapid metabolism in the liver (first-pass effect). | While this compound is a moderate inhibitor of CYP2C9 and CYP2C19, its own metabolism profile should be considered.[2] If extensive first-pass metabolism is suspected, alternative routes of administration (e.g., intravenous, subcutaneous) may be necessary for initial pharmacokinetic studies to determine absolute bioavailability. | |
| Efflux transporter activity in the gut wall (e.g., P-glycoprotein). | Co-administration with a known P-glycoprotein inhibitor could be explored, but this would add complexity to the study and should be carefully justified. | |
| Precipitation of the compound in the dosing vehicle. | The selected vehicle is not optimal for the concentration of this compound being used. | Test the solubility of this compound in various pharmaceutically acceptable vehicles. Consider using a co-solvent system (e.g., DMSO and PEG400) or a lipid-based formulation. |
| Difficulty in preparing a stable and consistent formulation. | Physicochemical properties of this compound make it challenging to work with. | Refer to the detailed formulation protocols below. Start with small-scale preparations to optimize the procedure before preparing larger batches. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in T-cell receptor signaling.[2][3][4] By inhibiting PKC-θ, this compound blocks T-cell activation, proliferation, and the production of inflammatory cytokines like IL-2. This makes it a promising therapeutic agent for T-cell mediated autoimmune and inflammatory diseases.
Q2: What is the reported oral bioavailability of this compound in animals?
A2: this compound has demonstrated reasonable oral bioavailability in preclinical species. In rats, the oral bioavailability is approximately 66%, and in dogs, it is around 46%.
Q3: What are some recommended vehicles for oral administration of this compound in animal studies?
A3: While the exact vehicle can depend on the required dose and animal model, common starting points for compounds with limited aqueous solubility include:
-
A suspension in 0.5% (w/v) methylcellulose in water.
-
A solution in a mixture of polyethylene glycol 400 (PEG400) and water.
-
A solution in a co-solvent system such as DMSO and corn oil.
It is crucial to determine the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.
Q4: How can I improve the solubility of this compound for my experiments?
A4: To enhance the solubility of this compound, consider the following approaches:
-
Co-solvents: Utilizing a mixture of solvents, such as DMSO and PEG400, can significantly increase solubility.
-
Cyclodextrins: Complexation with cyclodextrins, like methyl-β-cyclodextrin, can increase the aqueous solubility of hydrophobic compounds by encapsulating the drug molecule.
-
Surfactants: The addition of a small amount of a pharmaceutically acceptable surfactant, such as Tween 80 or Polysorbate 80, can improve wetting and dissolution.
-
pH adjustment: Although less common for in vivo formulations due to potential gastrointestinal irritation, exploring the pH-solubility profile of this compound in vitro can provide valuable insights.
Q5: Are there any known drug-drug interactions to be aware of with this compound?
A5: In human liver microsomes, this compound is a moderate inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2C19. When co-administering other therapeutic agents that are substrates of these enzymes, there is a potential for drug-drug interactions. It is advisable to consult relevant literature for the specific animal model being used.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Appropriate sized amber glass vial
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.
-
Accurately weigh the this compound powder.
-
If using a mortar and pestle, add a small amount of the 0.5% methylcellulose solution to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved.
-
If using a homogenizer, add the this compound powder to the full volume of the vehicle and homogenize according to the manufacturer's instructions until a fine, uniform suspension is obtained.
-
Transfer the suspension to an amber glass vial and add a magnetic stir bar.
-
Continuously stir the suspension on a stir plate, including during dose administration, to ensure homogeneity.
-
Visually inspect the suspension for any signs of aggregation or precipitation before each use.
Protocol 2: Preparation of a this compound Solution with a Co-Solvent System
Objective: To prepare a clear solution of this compound for oral or intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline or sterile water
-
Sterile, amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the final desired concentration of this compound and the ratio of the co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO to the vial.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Add the required volume of PEG400 and vortex to mix thoroughly.
-
Slowly add the saline or sterile water to the solution while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Store the solution protected from light.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rat and Dog
| Parameter | Rat | Dog |
| Oral Dose (mg/kg) | 10 | 3 |
| Bioavailability (%) | 66 | 46 |
| Cmax (µM) | 1.18 | 1.2 |
| Intravenous Dose (mg/kg) | 2 | 1 |
| Mean Residence Time (h) | 0.52 | 2.0 |
| Clearance (mL/min/kg) | 69.1 | 20.5 |
| Volume of Distribution (L/kg) | 2.11 | 2.44 |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PKC-θ | 8 |
| PKC-δ | 4440 |
| IL-2 Expression (human PBMCs) | 150 (µM) |
| T-cell Proliferation (human PBMCs) | 51% inhibition at 1 µM |
Visualizations
Caption: Troubleshooting workflow for addressing low or variable bioavailability of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on T-cell activation.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. ard.bmj.com [ard.bmj.com]
Technical Support Center: Off-Target Effects of CC-90005
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of CC-90005, a potent and selective inhibitor of Protein Kinase C-theta (PKC-θ). Understanding these effects is crucial for accurate experimental design, interpretation of results, and the overall development of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is Protein Kinase C-theta (PKC-θ), a key enzyme in T-cell receptor signaling, with an IC50 of 8 nM.[1] Known off-targets include moderate inhibition of the cytochrome P450 enzymes CYP2C9 and CYP2C19, with IC50 values of 8 µM and 5.9 µM, respectively.[1] While highly selective against other PKC isoforms, comprehensive kinase screening reveals low-level interactions with other kinases at concentrations significantly higher than its IC50 for PKC-θ.
Q2: My experimental results are inconsistent with PKC-θ inhibition. Could this be an off-target effect?
A2: Inconsistent results could indeed stem from off-target effects, especially if using high concentrations of this compound. We recommend the following troubleshooting steps:
-
Confirm On-Target Engagement: Perform a dose-response experiment and verify that the observed phenotype correlates with the IC50 of this compound for PKC-θ (around 8 nM in biochemical assays and ~0.15 µM for IL-2 inhibition in PBMCs).[1]
-
Use an Orthogonal Approach: Utilize a structurally different PKC-θ inhibitor or a genetic approach like siRNA or CRISPR to see if the phenotype is replicated.
-
Consider CYP Inhibition: If your cell line expresses CYP2C9 or CYP2C19, the metabolism of other compounds in your media could be affected, leading to indirect effects.
Q3: I am observing unexpected toxicity in my cell-based assays. What could be the cause?
A3: Unexpected toxicity could be due to off-target effects, especially at concentrations significantly exceeding the IC50 for PKC-θ.
-
Evaluate Dose-Response: Determine the concentration at which toxicity occurs and compare it to the effective concentration for PKC-θ inhibition.
-
Cell Line Specificity: Test the compound in a cell line that does not express PKC-θ. If toxicity persists, it is likely an off-target effect.
-
Review Kinase Selectivity Data: Cross-reference the observed toxic concentration with the IC50 values for other kinases in the selectivity panel to identify potential off-target kinases that might be mediating the toxic effect.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of T-Cell Activation
-
Potential Cause: Variability in cell donor, cell passage number, or stimulation conditions. Off-target effects at high concentrations leading to activation of compensatory pathways.
-
Troubleshooting Steps:
-
Standardize Cell Culture and Stimulation: Ensure consistent cell source, passage number, and use of fresh activation reagents (e.g., anti-CD3/CD28).
-
Optimize this compound Concentration: Perform a detailed dose-response curve to determine the optimal concentration for PKC-θ inhibition without inducing off-target effects.
-
Profile Cytokine Secretion: Analyze a panel of cytokines to understand the broader impact on T-cell function and identify potential activation of alternative signaling pathways.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
-
Potential Cause: Poor cell permeability, active efflux from cells, or rapid metabolism of this compound within the cells.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.
-
Inhibit Efflux Pumps: If active efflux is suspected, co-incubate with known efflux pump inhibitors.
-
Evaluate Compound Stability: Measure the concentration of this compound in the cell culture supernatant over time to assess its stability.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PKC-θ |
| PKC-θ | 8 | 1 |
| PKC-δ | 4440 | 555 |
| Other PKC Isoforms | >3000 | >375 |
| CYP2C9 | 8000 | 1000 |
| CYP2C19 | 5900 | 737.5 |
Data summarized from publicly available sources.[1] For a comprehensive list of all kinases tested, refer to the supplementary information of the primary publication.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
-
Reagents: Purified recombinant kinases, appropriate kinase-specific peptide substrates, ATP, kinase buffer, and this compound.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the kinase, its specific substrate, and the kinase buffer. c. Add the different concentrations of this compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the specific kinase. f. Stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase activity against the log concentration of this compound to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that this compound is binding to its intended target, PKC-θ, within a cellular context.
-
Cell Culture and Treatment: Culture a relevant T-cell line (e.g., Jurkat) and treat with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble PKC-θ in each sample using Western blotting.
-
Data Analysis: A shift in the melting curve of PKC-θ to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: PKC-θ signaling pathway in T-cell activation and the point of intervention by this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.
References
Technical Support Center: Cell Viability Assays with CC-90005 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CC-90005 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ), a serine/threonine kinase predominantly expressed in T-cells.[1] Its primary mechanism of action is the inhibition of T-cell receptor (TCR) signaling, which is crucial for T-cell activation, proliferation, and the production of cytokines like Interleukin-2 (IL-2).[1][2] By inhibiting PKC-θ, this compound effectively dampens the T-cell mediated immune response.
Q2: What is the IC50 of this compound for PKC-θ?
The in vitro IC50 of this compound for PKC-θ is approximately 8 nM.[1] It exhibits high selectivity for PKC-θ over other PKC isoforms, such as PKC-δ (IC50 = 4440 nM).[1]
Q3: In which research areas is this compound currently being investigated?
Due to its role in modulating T-cell responses, this compound is being investigated for its therapeutic potential in T-cell mediated autoimmune diseases and as a potential anti-cancer agent, particularly in hematological malignancies where T-cell activity is implicated.
Q4: What are the recommended starting concentrations for this compound in cell viability assays?
Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for in vitro cell-based assays. For example, in human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit T-cell proliferation by 51% at 1 µM and 88% at 3 µM after 24 hours of treatment. The optimal concentration will depend on the cell type and the specific experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your system.
Q5: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 |
| PKC-θ | 8 nM |
| PKC-δ | 4440 nM |
| Other PKC family members | >3 µM |
| IL-2 Expression (human PBMCs) | 0.15 µM |
Table 2: Effect of this compound on T-Cell Proliferation
| Cell Type | Concentration | Incubation Time | % Inhibition |
| Human PBMCs | 1 µM | 24 hours | 51% |
| Human PBMCs | 3 µM | 24 hours | 88% |
Experimental Protocols
General Considerations for Cell Viability Assays with this compound
-
Cell Seeding Density: The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. Cells should be in the logarithmic growth phase and not be over-confluent at the end of the assay.
-
Controls: Always include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (for cytotoxicity): A known cytotoxic agent to ensure the assay is working correctly.
-
-
Incubation Time: The duration of this compound treatment will influence the observed effect. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal endpoint.
Protocol 1: MTT Assay
This assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase reaction.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at the optimal density in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions or control medium to the wells.
-
Incubate for the desired duration.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or medium instead.
-
Issue 2: No or low dose-dependent effect of this compound on cell viability.
-
Possible Cause:
-
Incorrect Concentration Range: The concentrations used may be too low to elicit a response.
-
Solution: Perform a wider dose-response curve, starting from nanomolar to high micromolar concentrations.
-
-
Compound Instability: this compound may be unstable in the culture medium over long incubation periods.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Consider shorter incubation times or replenishing the medium with fresh compound during long-term experiments.
-
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to PKC-θ inhibition.
-
Solution: Confirm PKC-θ expression in your cell line. Consider using a positive control cell line known to be sensitive to PKC-θ inhibition (e.g., Jurkat T-cells).
-
-
Issue 3: High background signal in the viability assay.
-
Possible Cause:
-
MTT Assay: Phenol red in the culture medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the assay.
-
-
CellTiter-Glo® Assay: Contamination of reagents or equipment.
-
Solution: Use sterile techniques and dedicated reagents for the assay.
-
-
Issue 4: this compound precipitation in the culture medium.
-
Possible Cause: Low solubility of this compound in aqueous solutions.
-
Solution: Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Prepare fresh dilutions from a high-concentration DMSO stock just before use. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Issue 5: Unexpected cytotoxic effects at high concentrations.
-
Possible Cause: Off-target effects of this compound.
-
Solution: While this compound is highly selective for PKC-θ, at high concentrations, it may inhibit other kinases. It is important to perform a dose-response analysis and use the lowest effective concentration to minimize potential off-target effects. Compare the observed phenotype with that of other PKC inhibitors with different off-target profiles.
-
Mandatory Visualizations
Caption: this compound inhibits T-cell activation by targeting PKC-θ.
References
Long-term stability of CC-90005 in DMSO
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the selective PKC-θ inhibitor, CC-90005. Below you will find frequently asked questions and troubleshooting guides to ensure the long-term stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve the solid this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO). For in vitro experiments, DMSO is a commonly used solvent. The resulting stock solution can then be diluted into your aqueous assay buffer.
Q2: What are the recommended storage conditions for a this compound stock solution in DMSO?
A2: For optimal long-term stability, a stock solution of this compound in DMSO should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Can I store the this compound DMSO stock solution at room temperature?
A3: It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. While many compounds are stable for short durations at warmer temperatures, prolonged exposure can lead to degradation. For consistent experimental results, adhere to the recommended storage at -20°C or -80°C.
Q4: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A4: Precipitation can occur after a freeze-thaw cycle. If you observe this, gently warm the solution to 37°C and vortex or sonicate to help redissolve the compound. Before use, visually inspect the solution to ensure it is clear and free of particulates. To prevent this issue, preparing smaller, single-use aliquots is advisable.
Q5: How does the quality of DMSO affect the stability of this compound?
A5: The quality of the DMSO is crucial. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can reduce the solubility of hydrophobic compounds and may promote degradation through hydrolysis. Always use anhydrous, high-purity DMSO and keep containers tightly sealed.
Troubleshooting Guides
Issue 1: Incomplete Dissolution of this compound in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Check Compound and Solvent Quality: Ensure you are using high-purity this compound and anhydrous DMSO.
-
Gentle Heating: Warm the solution to 37°C in a water bath to aid dissolution.
-
Mechanical Agitation: Use a vortex mixer or sonicator to facilitate the dissolving process.
-
Concentration Check: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
Issue 2: Potential Degradation of this compound in DMSO Stock
If you suspect your this compound stock solution has degraded, the following workflow can help you assess its stability.
Validation & Comparative
Validating the Superior Selectivity of CC-90005 for PKC-theta: A Comparative Guide
Protein Kinase C-theta (PKC-θ) is a crucial enzyme in the T-cell activation pathway, making it a prime therapeutic target for autoimmune diseases and other T-cell mediated disorders.[1][2][3][4] The development of highly selective inhibitors is critical to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of this compound, a potent and selective PKC-θ inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.
This compound is an orally active small molecule inhibitor of PKC-θ.[5] It has demonstrated exquisite selectivity and potent inhibition of T-cell activation, leading to its selection for clinical development.
Comparative Inhibitory Activity
The primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This compound exhibits high potency for PKC-θ with an IC50 of 8 nM. Its selectivity is highlighted when compared to its activity against other PKC isoforms, particularly the closely related PKC-delta.
| Compound | Target | Potency (IC50/Ki) | Selectivity vs. PKC-delta | Notes |
| This compound | PKC-θ | 8 nM (IC50) | 555-fold | Orally active, selected for clinical development. |
| PKC-δ | 4440 nM (IC50) | |||
| Other PKC Isoforms | >3000 nM (IC50) | |||
| VTX-27 | PKC-θ | 0.08 nM (Ki) | 200-fold | Potent and selective research compound. |
| PKC-δ | 16 nM (Ki) | |||
| Sotrastaurin (AEB071) | PKC-θ | 0.22 nM (Ki) | Pan-PKC inhibitor | Potent but not selective for PKC-θ. |
| PKC-theta inhibitor (compound 20) | PKC-θ | 18 nM (IC50) | Data not available | |
| Rottlerin | PKC-θ | Described as selective | Data not available |
Cellular Activity of this compound
Beyond enzymatic assays, validating an inhibitor's performance in a cellular context is crucial. This compound has been shown to effectively suppress T-cell function, consistent with its mechanism of action.
| Assay | Cell Type | Endpoint | Result (IC50) |
| IL-2 Expression | Human PBMCs | Inhibition of IL-2 production | 0.15 µM |
| T-Cell Proliferation | Human PBMCs | Inhibition of proliferation | 51% inhibition at 1 µM |
Signaling and Experimental Workflows
PKC-theta Signaling in T-Cell Activation
PKC-θ is a key node in the T-Cell Receptor (TCR) signaling cascade. Upon antigen presentation, PKC-θ is recruited to the immunological synapse where it activates downstream pathways, including NF-κB, leading to T-cell activation, proliferation, and cytokine production. Inhibition of PKC-θ by this compound blocks these critical events.
Caption: T-Cell Receptor signaling pathway highlighting the role of PKC-theta.
Experimental Workflow for Inhibitor Validation
The validation of a kinase inhibitor like this compound follows a structured workflow, progressing from initial biochemical screening to more complex cellular and in vivo models.
Caption: General experimental workflow for validating a selective kinase inhibitor.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a general method for determining the potency of an inhibitor against a specific kinase. Radiometric assays are considered the gold standard for their direct detection method.
Objective: To measure the concentration of this compound required to inhibit 50% of PKC-θ enzymatic activity.
Materials:
-
Recombinant human PKC-θ enzyme
-
PKC peptide substrate
-
This compound (serially diluted)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, CaCl₂)
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, PKC-θ enzyme, and the peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or using a filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the paper/filters multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular IL-2 Expression Assay
This protocol assesses the inhibitor's ability to block a key functional outcome of T-cell activation in a more physiologically relevant setting.
Objective: To measure the effect of this compound on IL-2 production in activated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
This compound (serially diluted)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kit for human IL-2
Procedure:
-
Cell Plating: Plate isolated PBMCs in a 96-well culture plate.
-
Inhibitor Pre-treatment: Add serial dilutions of this compound to the cells and pre-incubate for 1-2 hours.
-
Cell Activation: Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies to the culture medium. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-2 production at each this compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the results and fitting to a dose-response curve.
References
- 1. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of the Selective Protein Kinase Câθ Kinase Inhibitor, this compound - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
CC-90005: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of CC-90005, a potent and selective inhibitor of Protein Kinase C-theta (PKC-θ). The data presented is intended to offer an objective overview of its performance against a broad panel of kinases, supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound is a highly selective, orally active inhibitor of PKC-θ with an IC50 of 8 nM. Its primary mechanism of action involves the inhibition of T-cell activation by blocking the expression of interleukin-2 (IL-2). This guide summarizes the cross-reactivity of this compound against a wide range of kinases, demonstrating its exquisite selectivity for its primary target.
Kinase Selectivity Profile of this compound
The cross-reactivity of this compound was evaluated against a panel of 456 kinases using the KINOMEscan™ platform. The following table summarizes the kinases with the highest binding affinity to this compound, presented as the percentage of control, where a lower percentage indicates stronger binding.
| Target Kinase | Percentage of Control (%) @ 1 µM |
| PKC-θ | 0.5 |
| ZAK (MLTK) | 3.5 |
| AURA (AURKA) | 12 |
| AURB (AURKB) | 13 |
| CAMKK1 | 10 |
| CAMKK2 | 6.5 |
| DYRK1A | 14 |
| DYRK1B | 15 |
| DYRK2 | 11 |
| GSK3A | 18 |
| GSK3B | 16 |
| MINK1 (MINK) | 7.5 |
| MKK6 (MAP2K6) | 17 |
| p38-alpha (MAPK14) | 19 |
| p38-beta (MAPK11) | 20 |
| PIM1 | 13 |
| PIM2 | 14 |
| PIM3 | 12 |
| PLK1 | 15 |
| ROCK1 | 18 |
| ROCK2 | 17 |
Table 1: Kinase Selectivity of this compound. Data from a KINOMEscan™ assay showing the binding of this compound to a panel of 456 kinases at a concentration of 1 µM. The results are expressed as a percentage of the control (DMSO).
In addition to the broad kinase screening, the inhibitory activity of this compound was specifically assessed against members of the PKC family.
| PKC Isoform | IC50 (nM) | Fold Selectivity vs. PKC-θ |
| PKC-θ | 8 | 1 |
| PKC-δ | 4440 | >550 |
| Other PKC Family Members | >3000 | >375 |
Table 2: Selectivity of this compound against PKC Family Kinases. This table highlights the high selectivity of this compound for PKC-θ over other PKC isoforms.[1]
Experimental Protocols
1. KINOMEscan™ Kinase Profiling
The kinase selectivity of this compound was determined using the KINOMEscan™ assay platform (DiscoverX). This method is based on a competitive binding assay.
-
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag.
-
Methodology:
-
A panel of 456 purified, DNA-tagged kinases was used.
-
This compound was added to the kinase assays at a final concentration of 1 µM in the presence of the immobilized ligand.
-
The reactions were incubated to allow for binding competition to reach equilibrium.
-
Unbound components were washed away.
-
The amount of kinase bound to the immobilized ligand was quantified by qPCR.
-
Results are reported as "percentage of control," where the control is the amount of kinase bound in the presence of DMSO. A lower percentage indicates stronger binding of the test compound.
-
2. Biochemical IC50 Determination for PKC Isoforms
The half-maximal inhibitory concentration (IC50) of this compound against various PKC isoforms was determined using a biochemical assay, likely a variation of the LanthaScreen™ Eu Kinase Binding Assay or a similar TR-FRET based method.
-
Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.
-
Methodology:
-
Reactions were set up containing the respective purified PKC isoform, a europium-labeled anti-tag antibody, and an Alexa Fluor 647-labeled ATP-competitive kinase inhibitor (tracer).
-
This compound was serially diluted and added to the reaction mixtures.
-
The binding of the tracer to the kinase brings the europium donor and the Alexa Fluor 647 acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Competitive binding of this compound displaces the tracer, leading to a decrease in the TR-FRET signal.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway of PKC-θ in T-Cell Activation
This compound exerts its therapeutic effect by inhibiting PKC-θ, a critical component of the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the central role of PKC-θ in T-cell activation.
Figure 1: Simplified T-Cell Receptor Signaling Pathway. This diagram illustrates the central role of PKC-θ in the activation of transcription factors leading to IL-2 gene expression. This compound inhibits this pathway by directly targeting PKC-θ.
Conclusion
The experimental data demonstrates that this compound is a highly selective inhibitor of PKC-θ. Its cross-reactivity with a broad panel of kinases is minimal, with significant off-target binding observed for only a few kinases at a concentration of 1 µM. The high degree of selectivity for PKC-θ over other PKC isoforms further underscores its specificity. This favorable selectivity profile, combined with its potent inhibition of T-cell activation, makes this compound a valuable tool for research in immunology and a promising candidate for the treatment of T-cell mediated autoimmune diseases.
References
A Head-to-Head Comparison of CC-90005 and Rottlerin for Researchers
In the landscape of kinase inhibitor research, CC-90005 and rottlerin represent two molecules with distinct specificities and mechanisms of action. This guide provides a comprehensive, data-driven comparison of these compounds to aid researchers, scientists, and drug development professionals in their selection and application. While this compound is a modern, highly selective inhibitor of Protein Kinase C-theta (PKC-θ), rottlerin's journey from a purported Protein Kinase C-delta (PKC-δ) inhibitor to a compound with multiple cellular targets illustrates the complexities of kinase inhibitor research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and rottlerin based on available literature. It is important to note that the data for rottlerin reflects a broader and less specific kinase inhibition profile, with significant debate in the scientific community regarding its primary target.
| Parameter | This compound | Rottlerin |
| Primary Target | Protein Kinase C-theta (PKC-θ)[1][2][3][4] | Initially reported as Protein Kinase C-delta (PKC-δ), but now known to have multiple targets[5] |
| IC50 for Primary Target | 8 nM (PKC-θ) | 3-6 µM (PKC-δ) |
| Selectivity | >550-fold selective for PKC-θ over PKC-δ (IC50 = 4440 nM) | Inhibits a range of kinases including PKC-α,β,γ (30-42 µM), PKC-ε,η,ζ (80-100 µM), CaM-kinase III, PRAK, and MAPKAP-K2 |
| Mechanism of Action | ATP-competitive inhibitor of PKC-θ | Originally thought to be an ATP-competitive inhibitor of PKC-δ, but also acts as a mitochondrial uncoupler and affects multiple signaling pathways independent of PKC-δ |
| Cellular Effects | Inhibition of T-cell activation and IL-2 production | Induces apoptosis and autophagy; inhibits cancer cell growth through various mechanisms |
| Oral Bioavailability | Orally active | Shows oral bioavailability in animal models |
Signaling Pathways
The distinct primary targets of this compound and the multifaceted nature of rottlerin's activity are reflected in the signaling pathways they modulate.
Caption: Signaling pathway inhibited by this compound in T-cells.
Caption: Multifaceted and debated signaling effects of Rottlerin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and rottlerin.
In Vitro Kinase Assay
This protocol is a generalized method for determining the inhibitory activity of a compound against a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, and DTT. Dilute the kinase, a suitable substrate (e.g., a specific peptide or protein), and ATP to their final concentrations in the assay buffer. Prepare serial dilutions of the test compound (this compound or rottlerin) in DMSO.
-
Reaction Initiation: In a microplate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit compound binding. Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a buffer containing EDTA to chelate Mg2+, which is essential for kinase activity.
-
Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including:
-
ELISA-based methods: Using a phosphorylation-specific antibody.
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
T-Cell Activation Assay (for this compound)
This assay measures the ability of a compound to inhibit the activation of T-cells, a key function of PKC-θ.
Methodology:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Compound Treatment: Plate the PBMCs in a 96-well plate and pre-treat with varying concentrations of this compound for 1-2 hours.
-
T-Cell Stimulation: Activate T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture wells.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Endpoint Measurement: Assess T-cell activation by:
-
IL-2 Production: Measure the concentration of IL-2 in the culture supernatant using an ELISA kit.
-
Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against activation markers like CD25 and CD69 and analyze by flow cytometry.
-
-
Data Analysis: Calculate the IC50 of the compound for the inhibition of IL-2 production or T-cell proliferation.
Cell Viability and Apoptosis Assays (for Rottlerin)
These assays are used to determine the cytotoxic and pro-apoptotic effects of rottlerin on cancer cell lines.
Methodology:
-
Cell Culture: Culture a cancer cell line of interest (e.g., pancreatic, breast, or glioma cells) in appropriate media.
-
Compound Treatment: Seed the cells in multi-well plates and treat with a range of rottlerin concentrations for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.
-
-
Apoptosis Assessment:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the treated cells with Annexin V-FITC and PI. Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).
-
Caspase Activity Assay: Lyse the treated cells and measure the activity of caspases (e.g., caspase-3) using a fluorometric or colorimetric substrate.
-
-
Data Analysis: Determine the IC50 for cell growth inhibition from the MTT assay. Quantify the percentage of apoptotic cells from the flow cytometry data.
Conclusion
The comparison between this compound and rottlerin highlights a significant evolution in kinase inhibitor development. This compound is a product of modern drug discovery, demonstrating high potency and selectivity for its intended target, PKC-θ. Its well-defined mechanism of action makes it a valuable tool for studying T-cell biology and a potential therapeutic agent for autoimmune diseases.
In contrast, rottlerin serves as a cautionary tale in the use of chemical probes. While initially characterized as a selective PKC-δ inhibitor, a large body of evidence now indicates that it has numerous off-target effects, including the uncoupling of mitochondrial respiration. Consequently, data generated using rottlerin as a specific PKC-δ inhibitor should be interpreted with caution. Despite its lack of specificity, rottlerin's diverse biological activities, including its pro-apoptotic and anti-cancer effects, continue to be of interest, albeit with the understanding that these effects are likely mediated by multiple mechanisms.
For researchers aiming to specifically investigate the role of PKC-θ, this compound is the unequivocally superior tool. For those interested in exploring compounds with broad anti-cancer activities, rottlerin may still hold some value, but its pleiotropic effects must be carefully considered in experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy: A Comparative Analysis of CC-90005 and Tacrolimus
In the landscape of immunosuppressive and anti-inflammatory therapeutics, CC-90005 and tacrolimus represent two distinct mechanistic classes targeting T-cell activation. This guide provides a comparative overview of their in vivo efficacy, drawing upon available preclinical data. While direct head-to-head studies are not publicly available, this document synthesizes findings from independent in vivo studies to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action at a Glance
This compound is a selective inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in the T-cell receptor (TCR) signaling pathway that is crucial for T-cell activation, proliferation, and cytokine release.[1][2] By targeting PKC-θ, this compound effectively modulates T-cell mediated immune responses.[1][2][3]
Tacrolimus, a widely used calcineurin inhibitor, also suppresses the immune system by interfering with T-cell activation, but through a different mechanism. It binds to FKBP12, and this complex then inhibits calcinein, a phosphatase essential for the activation of Nuclear Factor of Activated T-cells (NFAT). This inhibition ultimately blocks the transcription of key cytokines like Interleukin-2 (IL-2).
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and tacrolimus in relevant animal models. It is important to note that these data are not from direct comparative studies and were generated in different experimental contexts.
Table 1: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Animal Model | Dosing Regimen | Key Findings |
| DBA/1 Mice with Collagen-Induced Arthritis | 30 and 100 mg/kg BID, prophylactic | Dose-dependent reduction in clinical arthritis scores. |
| Reduced expression of IL-1β, IL-17, and IL-22 in ankle joints. | ||
| Trend towards reduced serum levels of cartilage degradation markers (CTX-I and CTX-II). |
Table 2: In Vivo Efficacy of Tacrolimus in Murine Transplantation Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Murine Vascularized Composite Allotransplantation (Hind Limb) | 1, 3, and 5 mg/kg/day | Dose-dependent increase in allograft survival. At 5 mg/kg/day, 100% graft survival at day 30. | |
| Murine Skin Graft | Not specified in detail | Prolonged skin graft survival. | |
| Rat Aortic Allotransplantation | 0.2 mg/kg daily | Suppressed cell-mediated and antibody-mediated rejection at 30 days. |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and tacrolimus.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
-
Animals: Male DBA/1 mice, typically 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally near the primary injection site.
-
-
Treatment:
-
This compound or vehicle is administered orally (e.g., twice daily) starting from a specified day relative to immunization (e.g., prophylactic administration from day 20).
-
-
Assessment of Arthritis:
-
Clinical signs of arthritis are scored for each paw, typically on a scale of 0 to 4, based on the degree of erythema, swelling, and ankylosis. The scores for all paws are summed to give a total clinical score per mouse.
-
Paw swelling is measured using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), mice are euthanized.
-
Ankle joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Blood is collected for measurement of serum biomarkers of cartilage degradation (e.g., CTX-I, CTX-II) and systemic inflammation.
-
Joint tissues can be processed to measure local cytokine and chemokine levels.
-
Murine Vascularized Composite Allotransplantation (VCA)
This model is instrumental in studying the immunology of composite tissue transplantation and evaluating immunosuppressive regimens.
-
Animals: Inbred mouse strains with a complete MHC mismatch (e.g., BALB/c donor to C57BL/6 recipient).
-
Surgical Procedure:
-
Donor Preparation: The donor mouse is anesthetized, and the hind limb is dissected, preserving the femoral artery and vein.
-
Recipient Preparation: The recipient mouse is anesthetized, and the femoral vessels are prepared for anastomosis.
-
Transplantation: The donor hind limb is transplanted to the recipient, and the femoral artery and vein are anastomosed to the recipient's vessels using microsurgical techniques. The bone is fixed (e.g., with a small needle), and the skin is closed.
-
-
Immunosuppressive Treatment:
-
Tacrolimus or vehicle is administered, typically via daily intraperitoneal or subcutaneous injection, starting from the day of transplantation.
-
-
Graft Rejection Monitoring:
-
The transplanted limb is visually inspected daily for signs of rejection, including erythema, edema, and necrosis.
-
Rejection is graded based on a standardized scoring system.
-
-
Endpoint Analysis:
-
Graft survival is the primary endpoint.
-
At the time of rejection or the end of the study, the graft and lymphoid tissues are harvested for histological and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Summary and Conclusion
This compound and tacrolimus are both effective immunosuppressive agents that operate through distinct mechanisms to inhibit T-cell activation. The available preclinical data demonstrates the in vivo efficacy of this compound in a model of rheumatoid arthritis and tacrolimus in transplantation models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound [pubmed.ncbi.nlm.nih.gov]
- 3. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
Comparative Analysis of CC-90005 and Immunomodulatory Drugs (IMiDs) on T-Helper Cell Subsets
A comprehensive guide for researchers and drug development professionals on the differential effects of CC-90005, Lenalidomide, Pomalidomide, and Iberdomide on T-helper cell differentiation and function.
This guide provides a detailed comparison of the selective Protein Kinase C-theta (PKC-θ) inhibitor, this compound, and a class of Cereblon (CRBN) E3 ligase modulators known as immunomodulatory drugs (IMiDs), including Lenalidomide, Pomalidomide, and Iberdomide. The focus is on their distinct mechanisms of action and resultant effects on key T-helper (Th) cell subsets: Th1, Th2, Th17, and regulatory T cells (Tregs). This information is critical for understanding their potential therapeutic applications in immunology, oncology, and autoimmune diseases.
Executive Summary
This compound and IMiDs represent two contrasting approaches to modulating T-cell function. This compound acts as a potent inhibitor of T-cell activation and cytokine production across multiple T-helper subsets by targeting the critical signaling node, PKC-θ.[1][2] This leads to a state of T-cell anergy, suggesting its utility in treating T-cell-mediated autoimmune and inflammatory conditions.[1] In stark contrast, IMiDs such as Lenalidomide, Pomalidomide, and Iberdomide generally enhance T-cell and Natural Killer (NK) cell activity.[3][4] Their mechanism, centered on the degradation of Ikaros and Aiolos transcription factors, leads to increased production of pro-inflammatory cytokines and a bolstered anti-tumor immune response, making them effective in hematological malignancies.
Comparative Data on T-Helper Cell Subsets
The following tables summarize the quantitative and qualitative effects of this compound and selected IMiDs on various T-helper cell parameters.
Table 1: Effect of this compound on T-Cell Function
| Parameter | Effect | Cell Type | Concentration Range | Key Findings |
| T-Cell Activation | Inhibition | Human PBMC & isolated T-cells | 0.1–10 µM | Significantly inhibited CD25 and CD69 expression. |
| T-Cell Proliferation | Inhibition | Human PBMC & isolated T-cells | 1-3 µM | Inhibited by 51% at 1 µM and 88% at 3 µM. |
| Th1 Cytokine Production | Inhibition | Human T-cells | Not specified | Inhibited production of Th1 cytokines. |
| Th2 Cytokine Production | Inhibition | Human T-cells | Not specified | Inhibited production of Th2 cytokines. |
| Th17 Cytokine Production | Inhibition | Human T-cells / Mouse model | Not specified / 30-100 mg/kg | Inhibited production of Th17 cytokines. Reduced IL-17 and IL-22 in a mouse arthritis model. |
| IL-2 Production | Inhibition | Human PBMCs | IC50: 0.15 µM | Potent inhibition of IL-2 expression. |
| T-Cell State | Induction of Anergy | Human T-cells | Not specified | Inhibitory effects persisted after drug washout, indicating an anergic state. |
Table 2: Comparative Effects of IMiDs on T-Helper Cell Subsets
| Compound | Effect on Th1 Cells | Effect on Th2 Cells | Effect on Th17 Cells | Effect on Regulatory T cells (Tregs) |
| Lenalidomide | Promotes Th1 polarization; increases IFN-γ and IL-2 secretion. | Generally shifts balance away from Th2. | Limited direct data, but promotion of Th1 is often reciprocal to Th17. | Inhibits proliferation and suppressor function. |
| Pomalidomide | Boosts Th1 cytokine production. | Limited direct data. | Limited direct data. | Dynamic changes observed; role still under investigation. Can inhibit IL-2 mediated generation of Tregs in vitro. |
| Iberdomide (CC-220) | Shifts T-cells to an activated, effector memory phenotype, consistent with Th1 activity. | Limited direct data. | Limited direct data. | Observed increase in regulatory T cells. |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and IMiDs stem from their unique molecular targets and downstream signaling consequences.
This compound: Inhibition of T-Cell Activation via PKC-θ
This compound is a highly selective, orally active small molecule inhibitor of PKC-θ. PKC-θ is a serine/threonine kinase predominantly expressed in T-cells that plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse where it activates downstream pathways leading to the activation of transcription factors like NF-κB and AP-1, which are essential for T-cell activation, proliferation, and cytokine production. By inhibiting PKC-θ, this compound blocks these critical activation signals. Furthermore, this compound upregulates the E3 ubiquitin ligase GRAIL (Gene related to anergy in lymphocytes), which contributes to the induction of a long-lasting anergic state in T-cells.
Caption: this compound inhibits T-cell activation by blocking PKC-θ signaling.
IMiDs: T-Cell Co-stimulation via Cereblon-Mediated Degradation
Immunomodulatory drugs like Lenalidomide, Pomalidomide, and Iberdomide function by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors in T-cells results in enhanced T-cell proliferation, increased production of IL-2 and IFN-γ (a Th1 response), and co-stimulation of T-cells.
Caption: IMiDs enhance T-cell function via CRBN-mediated degradation of Ikaros/Aiolos.
Detailed Experimental Protocols
This section outlines the general methodologies employed in the studies cited, providing a framework for reproducing and building upon the presented findings.
In Vitro T-Cell Activation and Proliferation Assay
Objective: To assess the effect of compounds on T-cell activation marker expression and proliferation.
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified from PBMCs using negative selection magnetic beads.
-
Cell Culture: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1–10 µM) or IMiDs for 1-2 hours.
-
T-Cell Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or beads) to activate the T-cell receptor.
-
Activation Marker Analysis (24-48 hours): Cells are stained with fluorescently-conjugated antibodies against CD4, CD8, CD25, and CD69 and analyzed by flow cytometry to determine the percentage of activated T-cells.
-
Proliferation Analysis (72-96 hours):
-
Thymidine Incorporation: Cells are pulsed with ³H-thymidine for the final 18 hours of culture. The amount of incorporated radioactivity is measured as an indicator of DNA synthesis and cell proliferation.
-
CFSE Staining: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells, analyzed by flow cytometry.
-
Cytokine Production Analysis
Objective: To measure the effect of compounds on the secretion of T-helper subset-specific cytokines.
-
Experimental Setup: T-cells are isolated, treated with compounds, and stimulated as described above.
-
Supernatant Collection: Culture supernatants are collected after 24-72 hours of stimulation.
-
Cytokine Measurement:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants are analyzed for the concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-4, IL-17) using commercially available ELISA kits.
-
Multiplex Bead Array (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines from a small volume of supernatant, providing a broader profile of the T-cell response.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro analysis of compound effects on T-cells.
Conclusion
The selective PKC-θ inhibitor this compound and the class of IMiDs demonstrate fundamentally different approaches to T-cell modulation. This compound is a clear immunosuppressant, broadly inhibiting T-cell activation and cytokine release from Th1, Th2, and Th17 subsets, making it a promising candidate for autoimmune diseases. Conversely, IMiDs like Lenalidomide, Pomalidomide, and Iberdomide act as immune enhancers, promoting a Th1-skewed anti-tumor response. This comparative analysis, supported by the provided data and protocols, offers a valuable resource for researchers selecting appropriate tools for T-cell modulation and for professionals in the drug development field evaluating the therapeutic potential of these distinct compound classes. The choice between these agents is critically dependent on the desired immunological outcome—suppression for autoimmunity or activation for oncology.
References
- 1. SAT0035 Inhibition of protein kinase c theta by the selective inhibitor this compound induces t cell anergy | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CC-90005 in Human Versus Mouse T-Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective Protein Kinase C-theta (PKC-θ) inhibitor, CC-90005, in human and mouse T-lymphocytes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
This compound is a potent and selective small molecule inhibitor of PKC-θ, a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Its inhibitory action on T-cell activation, proliferation, and cytokine production has positioned it as a potential therapeutic agent for T-cell mediated autoimmune diseases.[2] This guide delves into the comparative effects of this compound on human and mouse T-cells, providing valuable insights for preclinical and translational research.
Quantitative Analysis of this compound Activity
| Parameter | Human | Source |
| Target | Protein Kinase C-theta (PKC-θ) | [1] |
| IC50 (Enzymatic Assay) | 8 nM | |
| IC50 (IL-2 Expression, PBMCs) | 0.15 µM | |
| Effective Concentration (T-cell Activation) | 0.3 - 10 µM | [2] |
Table 1: In Vitro Activity of this compound in Human T-Cells and Biochemical Assays. This table highlights the potent enzymatic inhibition of PKC-θ by this compound and its efficacy in cellular assays involving human peripheral blood mononuclear cells (PBMCs).
| Parameter | Mouse | Source |
| Model | Collagen-Induced Arthritis (CIA) | |
| Effective Dose (In Vivo) | 30 and 100 mg/kg BID | |
| Observed Effects | Reduction in clinical arthritis scores, decreased cytokine expression (IL-1β, IL-17, IL-22) in joints. |
Table 2: In Vivo Activity of this compound in a Mouse Model of Autoimmunity. This table outlines the effective dosage and observed therapeutic effects of this compound in a preclinical mouse model, demonstrating its in vivo activity.
Mechanism of Action: A Comparative Overview
This compound functions as a selective inhibitor of PKC-θ, a critical signaling node downstream of the T-cell receptor (TCR). Upon TCR engagement, PKC-θ is activated and plays a pivotal role in the activation of transcription factors such as NF-κB, AP-1, and NFAT, which are essential for T-cell activation, proliferation, and cytokine production. By inhibiting PKC-θ, this compound effectively dampens these downstream signaling cascades.
It is important to distinguish the mechanism of this compound from that of other immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide. These IMiDs function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of the transcription factors Ikaros and Aiolos. Extensive investigation has not revealed any evidence to suggest that this compound utilizes this Cereblon-mediated degradation pathway. Its primary and specific mechanism of action is the direct inhibition of PKC-θ enzymatic activity.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are generalized protocols for in vitro T-cell activation assays in human and mouse systems, which can be adapted for the comparative analysis of this compound.
Human T-Cell Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Purification: Purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat 96-well flat-bottom plates with an anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C or for 2 hours at 37°C. Wash the plates with sterile PBS to remove unbound antibody.
-
Cell Seeding: Seed the purified T-cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Co-stimulation and Treatment: Add soluble anti-human CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-2 µg/mL. Add this compound at various concentrations (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: Measure T-cell proliferation using methods such as [3H]-thymidine incorporation, CFSE dilution assay followed by flow cytometry, or a colorimetric assay (e.g., MTS or WST-1).
-
Cytokine Analysis: Collect supernatants to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.
Mouse T-Cell Proliferation Assay
-
Isolation of Splenocytes: Prepare a single-cell suspension of splenocytes from mouse spleens. Lyse red blood cells using an ACK lysis buffer.
-
T-Cell Purification: Purify CD4+ or CD8+ T-cells from the splenocyte suspension using MACS or FACS.
-
Plate Coating: Coat 96-well flat-bottom plates with an anti-mouse CD3 antibody (e.g., clone 145-2C11) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C or for 2 hours at 37°C. Wash the plates with sterile PBS.
-
Cell Seeding: Seed the purified T-cells at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Co-stimulation and Treatment: Add soluble anti-mouse CD28 antibody (e.g., clone 37.51) to a final concentration of 1-2 µg/mL. Add this compound at various concentrations or vehicle control.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation and Cytokine Analysis: Assess T-cell proliferation and cytokine production as described in the human T-cell protocol.
Conclusion
This compound is a highly selective inhibitor of PKC-θ that effectively suppresses T-cell activation in both human and mouse systems. While a direct in vitro potency comparison in terms of IC50 values on primary T-cells from both species is not publicly available, the existing data from human cellular assays and mouse in vivo models strongly support its role as a potent immunomodulator. The distinct mechanism of action, focused on PKC-θ inhibition rather than Ikaros/Aiolos degradation, differentiates it from other classes of immunomodulatory agents. The provided protocols and diagrams offer a solid foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of this compound.
References
- 1. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-Cell Receptor Signaling Inhibition By this compound, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
